Azanide;nickel(2+);chloride
Description
Overview of Transition Metal Amido Complexes in Catalysis and Materials Science
Transition metal amido complexes, which feature a metal-nitrogen bond with an anionic amido ligand (NR₂⁻), are a cornerstone of modern chemistry. These complexes are crucial intermediates and catalysts in a myriad of organic transformations. Their utility stems from the unique electronic properties conferred by the amido ligand, which can act as a strong σ-donor and, in some cases, a π-donor. This electronic flexibility allows for fine-tuning of the metal center's reactivity.
In catalysis, transition metal amido complexes are instrumental in cross-coupling reactions, such as the Buchwald-Hartwig amination, which forms carbon-nitrogen bonds. ananikovlab.ru They also play a pivotal role in hydroamination and polymerization reactions. The reactivity of these complexes is highly dependent on the nature of the ancillary ligands and the metal itself. In materials science, the incorporation of metal amido functionalities can lead to novel polymers and materials with unique electronic and physical properties.
Significance of Nickel(II) in Organometallic and Coordination Chemistry
Nickel, a first-row transition metal, has garnered significant attention due to its cost-effectiveness compared to precious metals like palladium and platinum. organic-chemistry.org Nickel(II), with its d⁸ electron configuration, is a particularly important oxidation state. It can adopt various coordination geometries, including square planar, tetrahedral, and octahedral, which influences the reactivity of its complexes. nih.govscispace.com
The significance of Nickel(II) in organometallic chemistry is highlighted by its role in a wide range of catalytic processes. Nickel(II) complexes are effective catalysts for cross-coupling reactions, including Kumada, Negishi, and Suzuki couplings, which are fundamental for the formation of carbon-carbon bonds. organic-chemistry.orgrsc.orgacs.org The ability of nickel to cycle through different oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)) is central to its catalytic prowess. nih.gov The presence of amido and chloride ligands can significantly modulate the electronic and steric environment of the nickel center, thereby influencing the efficiency and selectivity of these catalytic transformations. researchgate.netfigshare.com For instance, amido pincer complexes of nickel have demonstrated high activity in the Kumada cross-coupling of aryl chlorides. acs.orgresearchgate.net
Historical Context and Evolution of Nickel(II) Azanide (B107984) Compound Research
The journey of organonickel chemistry began with the discovery of nickel tetracarbonyl in 1890. pageplace.dewikipedia.org A significant leap forward occurred in the mid-20th century with the discovery of nickel's catalytic role in olefin oligomerization, famously known as the "nickel effect". pageplace.dewiley-vch.de This discovery was a turning point, sparking extensive research into organonickel catalysts. pageplace.de
The study of well-defined nickel amido complexes is a more recent development. Early research in organonickel chemistry often involved in-situ generated catalysts. However, the desire for a deeper mechanistic understanding and greater control over reactivity spurred the synthesis and characterization of specific nickel complexes. The development of chelating amido ligands, such as pincer ligands, has been particularly impactful. yuntech.edu.tw These ligands stabilize the nickel center and allow for systematic studies of structure-activity relationships.
Research into simple nickel(II) azanide complexes, where the amido ligand is the parent NH₂⁻ group, is less common in the literature. The first structurally characterized parent amido complex of nickel, Ni(PCP)(NH₂), was reported more recently and demonstrated high reactivity. acs.org The inherent reactivity of the simple azanide ligand often necessitates the use of more complex, sterically bulky amido ligands to isolate stable complexes. wikipedia.org The compound "Azanide;nickel(2+);chloride" represents the simplest conceptual structure within this class, serving as a fundamental building block for understanding the broader field of nickel(II) amido chemistry, even if its isolation as a stable compound is challenging. The evolution of this field continues, with ongoing efforts to develop new nickel amido catalysts for a variety of organic transformations. rsc.orgnih.govugent.be
Detailed Research Findings
The synthesis of nickel(II) amido chloride complexes often involves the reaction of a nickel(II) chloride source with a deprotonated amine or an amido-ligand precursor. researchgate.netfigshare.comyuntech.edu.tw The resulting complexes exhibit a range of coordination geometries and reactivities.
| Complex | Coordination Geometry | Key Bond Lengths (Å) | Magnetic Properties | Catalytic Application |
|---|---|---|---|---|
| [Ph-PNP]NiCl | Square Planar | Ni-N: 1.895(2), Ni-Cl: 2.2139(8) | Diamagnetic | Kumada Coupling researchgate.netfigshare.com |
| [iPr-PNP]NiCl | Square Planar | Ni-N: 1.884(2), Ni-Cl: 2.2138(7) | Diamagnetic | Kumada Coupling researchgate.netfigshare.com |
| (tBuL)₂Ni | Pseudo-octahedral | Ni-N(amido): ~2.01 | Paramagnetic (μeff = 2.90 μB) | Not specified nih.gov |
| Ni(PCP)(NH₂) | Square Planar | Ni-N: 1.889(4) | Not specified | Reacts with water and benzaldehyde (B42025) acs.org |
Structure
2D Structure
Properties
Molecular Formula |
ClH12N6Ni-5 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
azanide;nickel(2+);chloride |
InChI |
InChI=1S/ClH.6H2N.Ni/h1H;6*1H2;/q;6*-1;+2/p-1 |
InChI Key |
GEVRDBJYCXLARC-UHFFFAOYSA-M |
Canonical SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Ni+2] |
Origin of Product |
United States |
Synthetic Methodologies for Nickel Ii Amido Chloride Complexes
Direct Synthesis Routes
Direct synthesis methods involve the straightforward reaction of nickel(II) sources with appropriate amide-containing ligands or their precursors. These routes are often favored for their simplicity and efficiency.
Reaction of Nickel(II) Halides with Amide Ligands
A common and direct approach to nickel(II) amido chloride complexes involves the salt metathesis reaction between a nickel(II) halide, typically nickel(II) chloride (NiCl₂), and a pre-formed alkali metal salt of an amide ligand. This method is particularly effective for sterically demanding amido ligands. For instance, the reaction of NiCl₂ with lithium or potassium salts of bulky secondary amines leads to the formation of the desired nickel(II) amido chloride.
In a specific example, diamagnetic divalent nickel complexes supported by a tridentate amido diphosphine ligand, [N(o-C₆H₄PR₂)₂]⁻ ([R-PNP]⁻), have been synthesized. The process involves the deprotonation of the corresponding amine precursor with n-butyllithium (n-BuLi) to form the lithium amide, which is then reacted with NiCl₂(DME) (DME = 1,2-dimethoxyethane) to yield the [R-PNP]NiCl complex. researchgate.netfigshare.com This reaction is typically carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures. researchgate.netfigshare.com
Similarly, mixed ligand complexes of nickel(II) have been synthesized using histidine and hippuric acid. asianpubs.org In this case, solutions of the ligands are prepared in one equivalent of sodium hydroxide (B78521) and reacted with a solution of nickel(II) chloride. asianpubs.org The coordination environment and structure of these complexes have been elucidated using various spectroscopic and analytical techniques. asianpubs.org
Another illustration involves the synthesis of amidodithiophosphonato nickel(II) complexes. The reaction of amidodithiophosphonate salts with NiCl₂·6H₂O yields the corresponding nickel(II) complexes, such as [Ni(BzNH-adtp)₂]. mdpi.com
Table 1: Examples of Direct Synthesis from Nickel(II) Halides
| Nickel(II) Halide | Amide Ligand Source | Product | Key Conditions | Reference |
|---|---|---|---|---|
| NiCl₂(DME) | [R-PNP]Li (R = Ph, iPr, Cy) | [R-PNP]NiCl | THF, -35 °C | researchgate.netfigshare.com |
| NiCl₂ | Sodium hippurate and sodium histidinate | Na₂[Ni{(C₆H₅CONHCH₂COO)(C₆H₈N₃O₂)}]·xH₂O | Aqueous solution, room temperature | asianpubs.org |
| NiCl₂·6H₂O | (BzNH₃)(BzNH-adtp) | [Ni(BzNH-adtp)₂] | Acetonitrile (B52724)/Water, room temperature | mdpi.com |
Ligand Exchange Reactions
Ligand exchange provides another versatile route to nickel(II) amido chloride complexes. This method involves the displacement of a weakly coordinated ligand from a nickel(II) complex by a more strongly binding amide ligand. The choice of the starting nickel complex and the incoming ligand is crucial for the success of this strategy.
For example, the synthesis of various nickel(II) complexes can be achieved through ligand exchange reactions where a ligand such as water in hexaamminenickel(II) chloride is replaced by a stronger Lewis base like NH₃. daniisler.ch Further exchange with bidentate ligands like oxalate (B1200264) or glycine (B1666218) is driven by the chelate effect. daniisler.ch While these examples don't directly yield an amido chloride, they illustrate the principle of ligand exchange in nickel(II) chemistry.
In a more direct application, the reaction of a nickel(II) complex bearing labile ligands, such as NiCl₂(PPh₃)₂, with an imidazolium (B1220033) ligand has been used to form a bis-ligated nickel complex. cdnsciencepub.com This demonstrates the potential to introduce amide-functionalized ligands through exchange.
Furthermore, the synthesis of nickel(II) complexes with pyrazole-based amide ligands has been reported. mdpi.com For instance, reacting Ni(ClO₄)₂·6H₂O with 1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide (L1) in methanol (B129727) leads to the formation of the Ni(L1)₂₂ complex. mdpi.com Although this is a perchlorate (B79767) salt, similar strategies can be adapted for chloride analogues.
Deprotonation Strategies for Azanide (B107984) Ligand Formation
In situ deprotonation of a coordinated amine or amide ligand is a powerful method for generating the azanide (amido) ligand directly within the coordination sphere of the nickel(II) center. This approach avoids the pre-synthesis and isolation of often sensitive alkali metal amides.
A common strategy involves the use of a base to deprotonate a coordinated amine. For example, in the context of Ni-catalyzed C-N cross-coupling reactions, an amine binds to the Lewis acidic Ni(II) metal center, which acidifies its N-H protons, facilitating deprotonation by a weak base like triethylamine (B128534) (TEA) to form the active Ni(II)-amido complex. nih.gov
Another example is the synthesis of amido pincer complexes of nickel(II). The deprotonation of the pro-ligands H[R-PNP] (where R = Ph, iPr, Cy) with n-BuLi generates the corresponding lithium amides, which then react with a nickel(II) source. researchgate.netfigshare.com While this involves pre-deprotonation, the principle of creating the active amide for coordination is central. The use of a base in the presence of the nickel(II) salt can also achieve this in a one-pot synthesis. For instance, the reaction of a neutral pincer ligand with NiCl₂(DME) in the presence of triethylamine generates the corresponding [R-PNP]NiCl complexes. yuntech.edu.tw
The pKa of the ligand is a critical factor in these reactions. researchgate.net Techniques such as acid-base titration can be used to determine the pKa and select an appropriate base for deprotonation. researchgate.net
Synthesis via Precursor Transformation
These methods utilize nickel precursors in lower oxidation states, such as Ni(0) or Ni(I), which are subsequently transformed into the target Ni(II) amido chloride complexes through oxidative processes.
From Nickel(0) Precursors
The oxidative addition of an amine-derived electrophile to a nickel(0) complex is a fundamental step in many catalytic cycles and can be harnessed for the synthesis of nickel(II) amido complexes. While direct synthesis of a nickel(II) amido chloride from Ni(0) is less common as a stoichiometric method, it is a key mechanistic step.
In Ni-photoredox amide arylation, a Ni(0) species undergoes oxidative addition with an aryl bromide. escholarship.org Subsequent ligand exchange leads to a Ni(II) aryl amido complex. escholarship.org Although the final product in this catalytic cycle is not the amido chloride itself, the formation of the Ni(II) amido intermediate from a Ni(0) precursor is clearly demonstrated.
Similarly, the reaction of Ni(COD)₂ (COD = 1,5-cyclooctadiene), a common Ni(0) precursor, with a neutral pincer pro-ligand can lead to oxidative addition of the N-H bond to form a nickel(II) hydride complex, which can then be converted to the corresponding chloride. yuntech.edu.tw
From Nickel(I) Species and Subsequent Oxidation
Nickel(I) complexes are also valuable precursors for the synthesis of nickel(II) species. These reactions can proceed through either oxidation or disproportionation pathways.
Recent studies have shown that salt metathesis reactions between Ni(II) halides and potassium bis(trimethylsilyl)amide, K{N(SiMe₃)₂}, can lead to the formation of both Ni(I) and Ni(II) complexes. nih.govacs.org The isolation of Ni(I) species highlights their accessibility. nih.govacs.org Introduction of an oxidant, such as adventitious O₂, to solutions of a Ni(I) species like [K][Ni{N(SiMe₃)₂}₂] can afford a Ni(II) complex. nih.gov
In the context of Ni-photoredox catalysis, a Ni(I) chloride dimer has been used as a precatalyst, which then enters a catalytic cycle involving Ni(II) and Ni(III) intermediates. escholarship.org The oxidation of a Ni(II) aryl amido intermediate is a key step to enable C-N bond formation. escholarship.org While not a direct synthesis of the amido chloride, this illustrates the oxidation of lower-valent nickel amido species.
Furthermore, a two-coordinate nickel(I) amido complex can be protonated in the presence of a suitable ligand to yield neutral two- and three-coordinate Ni(I) complexes. acs.org These can then be further reacted, for example, with an aryl halide, to produce a Ni(III) species, which can then be reduced to a Ni(II) state. researchgate.net
Table 2: Summary of Precursor Transformation Routes
| Precursor | Reagents | Intermediate/Product | Transformation Type | Reference |
|---|---|---|---|---|
| Ni(0) (e.g., Ni(COD)₂) | Aryl bromide, Amide | Ni(II) aryl amido complex | Oxidative Addition/Ligand Exchange | escholarship.org |
| Ni(0) (e.g., Ni(COD)₂) | H[R-PNP] | [R-PNP]NiH | Oxidative Addition | yuntech.edu.tw |
| Ni(I) (e.g., [K][Ni{N(SiMe₃)₂}₂]) | O₂ (adventitious) | Ni(II) inverse crown ether | Oxidation | nih.gov |
| Ni(I) (e.g., (dtbbpyNiCl)₂) | Photocatalyst, Amide, Aryl Bromide | Enters Ni(I)/Ni(III) or Ni(0)/Ni(II) cycle | Oxidation/Reductive Elimination | escholarship.org |
Ligand Design and Influence on Synthetic Outcomes
The electronic and steric properties of the ligand framework are paramount in dictating the stability, structure, and reactivity of the resulting nickel(II) amido chloride complex. The careful design of these ligands allows for fine-tuning of the metal center's environment, which in turn influences the synthetic outcome.
Bidentate Amido Phosphine (B1218219) Ligands
Bidentate amido phosphine ligands, which feature both a nitrogen and a phosphorus donor atom, have proven effective in stabilizing nickel(II) centers. A common synthetic route involves the reaction of a lithium salt of the deprotonated ligand with a nickel(II) chloride source, such as NiCl₂(DME). acs.org For instance, dimeric nickel chloride derivatives, {[1b–d]Ni(μ-Cl)}₂, were successfully isolated in high yields using this method. acs.org In some cases, the reaction of the neutral ligand with NiCl₂(DME) in the presence of a weak base like triethylamine (NEt₃) also yields the desired nickel amido chloride complex. acs.org
Another approach involves the oxidative addition of a zero-valent nickel species, like Ni(COD)₂, to a functionalized phosphorus ylide in the presence of a donor ligand. acs.orgelectronicsandbooks.com This method generates divalent nickel complexes with a monoanionic bidentate phosphine enolate ligand. acs.orgelectronicsandbooks.com The reaction of α-iminophosphorus ylides with Ni(COD)₂ in the presence of pyridine (B92270) has been shown to produce divalent nickel complexes of the type [κ²-RNC(Me)=CHPPh₂]Ni(Ph)(Py). electronicsandbooks.comnih.gov
The nature of the substituents on both the amido and phosphine moieties significantly impacts the structure and reactivity of the resulting complexes. For example, the use of bulky substituents on the aryl group of diarylamido phosphine ligands can influence whether a dimeric chloride-bridged complex or a homoleptic complex is formed. acs.org
| Ligand Type | General Structure | Synthetic Precursors | Resulting Ni(II) Complex Type | Reference |
|---|---|---|---|---|
| Diarylamido Phosphine | (o-ArNC₆H₄PR₂)⁻ | Li1b–dx or H[1b–d] + NEt₃ and NiCl₂(DME) | {[1b–d]Ni(μ-Cl)}₂ | acs.org |
| α-Iminophosphorus Ylide Derived | [κ²-RNC(Me)=CHPPh₂]⁻ | RN=C(Me)CH=PPh₃ + Ni(COD)₂ + Pyridine | [κ²-RNC(Me)=CHPPh₂]Ni(Ph)(Py) | electronicsandbooks.comnih.gov |
| Amido Phosphine with Pendant Amine | [PNN]⁻ | {Li[PNN]}₂ + NiCl₂(DME) | [PNN]NiCl | rsc.org |
Pincer-Type Ligands
Pincer-type ligands, which are typically tridentate and bind to a metal in a meridional fashion, offer a high degree of stability to the resulting metal complexes. Amido-based pincer ligands, often with PNP (diphosphinoamido) or NNN (diamidoamino) donor sets, have been extensively used in the synthesis of nickel(II) amido chloride compounds.
A general and effective method for the synthesis of [R-PNP]NiCl complexes involves the reaction of the lithium salt of the deprotonated pincer ligand, [R-PNP]Li, with NiCl₂(DME) in an appropriate solvent like THF, often at low temperatures. researchgate.netfigshare.com This salt metathesis reaction is a clean and high-yielding route to the desired nickel chloride complexes. researchgate.netfigshare.com An alternative route involves the reaction of the neutral pincer ligand (H[R-PNP]) with NiCl₂(DME) in the presence of a base such as triethylamine. yuntech.edu.tw
The steric and electronic properties of the pincer ligand can be systematically varied by changing the substituents on the phosphorus or nitrogen atoms. This allows for the synthesis of a series of related complexes, enabling detailed studies of structure-activity relationships. For example, a series of [R-PNP]NiCl complexes with different R groups (Ph, iPr, Cy) have been prepared and characterized. researchgate.netfigshare.com Unsymmetrical pincer ligands have also been employed, leading to complexes with unique reactivity. rsc.org
| Pincer Ligand Type | Reagents | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| [R-PNP]⁻ (R = Ph, iPr, Cy) | [R-PNP]Li(solv)n + NiCl₂(DME) | THF, -35 °C | [R-PNP]NiCl | researchgate.netfigshare.com |
| H[R-PNP] (R = Ph, iPr, Cy) | NiCl₂(DME), NEt₃ | THF, RT | [R-PNP]NiCl | yuntech.edu.tw |
| Unsymmetrical PCN Pincer | PCN ligand + NiCl₂ | Toluene (B28343), DMAP or THF, NEt₃ | PCN Nickel Chloride Complex | researchgate.net |
| Phenanthridine-Containing Pincer-like Amido | Ligand + NiCl₂·6H₂O | Not specified | π-extended pincer-type nickel complex | scispace.com |
Tetradentate and Other Multidentate Amide-Containing Ligands
Tetradentate ligands containing one or more amido functionalities provide a robust coordination environment for nickel(II) ions. The synthesis of nickel(II) complexes with these ligands often involves the reaction of the deprotonated ligand with a nickel(II) salt. For example, a square-planar nickel(II) complex, [NiL¹], was synthesized using a tetradentate ligand precursor, H₄L¹₂, in the presence of a base. znaturforsch.comresearchgate.netznaturforsch.com
In some cases, the reaction conditions can lead to unexpected ligand transformations. For instance, the aerobic preparation of a Ni(II) complex with the tetradentate diamide-diamine ligand N,N′-bis(S-prolyl)-1,2-ethanediamine resulted in the oxidative dehydrogenation of the amine groups to form 1-pyrroline (B1209420) terminal groups. rsc.orgresearchgate.net This highlights the importance of controlling the reaction atmosphere. To avoid such side reactions, the synthesis of the Ni(II) complex with the same ligand was successfully carried out under oxygen-free conditions. rsc.orgresearchgate.net
The use of mixed-donor ligands, such as those containing both amido and phosphine or phosphido donors, can lead to the formation of unique nickel complexes. For example, the reaction of a bis(amine)/bis(phosphine) ligand with Ni(COD)₂ resulted in a bis(amido)/bis(phosphine) nickel(II) complex. researchgate.net
Redox-Active Ligands in Nickel(II) Amido Chloride Synthesis
Redox-active ligands are a fascinating class of ligands that can participate in electron transfer processes, often leading to complexes with unusual electronic structures and reactivity. In the context of nickel(II) amido chloride synthesis, the use of redox-active ligands can stabilize different oxidation states of the metal or the ligand itself.
Ligands based on diarylamine anchors with N-heterocyclic donor arms have been shown to be redox-active. nih.govrsc.orgresearchgate.net The oxidation of the amido lone pair can generate a metal-coordinated aminyl radical. nih.gov The synthesis of pseudo-octahedral Ni(II) complexes with such ligands has been reported, and their electrochemical properties reveal ligand-based redox events. nih.govrsc.orgresearchgate.net
Another example involves naphthyridine-diimine (NDI) ligands, which are known to be redox non-innocent. nih.gov While not directly leading to amido chloride complexes, the principles of using redox-active ligands to manage electron equivalents are highly relevant. nih.gov Azolium-2-dithiocarboxylates, derived from N-heterocyclic carbenes, have also been demonstrated to be redox-active ligands in nickel chemistry, existing in different redox states within the complex. rsc.org
The synthesis of nickel complexes with redox-active ligands often follows standard procedures, such as the reaction of the ligand with a nickel(II) salt. nih.gov However, the characterization of the resulting complexes requires a combination of spectroscopic and electrochemical techniques to fully understand their electronic structure.
Isolation and Purification Techniques for Azanide;nickel(2+);chloride Compounds
The isolation and purification of nickel(II) amido chloride complexes are crucial steps to obtain analytically pure materials for subsequent characterization and reactivity studies. The specific techniques employed depend on the physical properties of the complex, such as its solubility and crystallinity.
Crystallization is the most common method for purifying these complexes. The choice of solvent is critical. Often, a solvent in which the complex is moderately soluble at room temperature or upon heating is used. Cooling the saturated solution or allowing for slow evaporation can lead to the formation of single crystals suitable for X-ray diffraction analysis. For example, red crystals of [κ²-RNC(Me)=CHPPh₂]Ni(Ph)(Py) were obtained from toluene solutions. electronicsandbooks.com Similarly, green crystals of [PNN]NiCl were isolated from THF. rsc.org
Filtration and Washing are standard procedures to remove soluble impurities. After crystallization or precipitation, the solid product is collected by filtration and washed with a solvent in which the complex is insoluble but the impurities are soluble. For instance, after synthesis, complexes are often washed with a non-polar solvent like pentane (B18724) or hexane (B92381) to remove residual organic starting materials.
Handling under Inert Atmosphere: Many nickel(II) amido chloride complexes, particularly those with reactive ligands or in lower coordination states, can be sensitive to air and moisture. Therefore, all manipulations, including synthesis, isolation, and purification, are typically performed under an inert atmosphere of nitrogen or argon using standard Schlenk line or glovebox techniques. This is especially important when dealing with organometallic reagents like Grignard reagents or lithium salts, and for complexes that may be susceptible to oxidation or hydrolysis. rsc.orgresearchgate.net
Chromatography is less commonly used for the purification of these types of complexes due to their potential instability on common stationary phases like silica (B1680970) gel or alumina. However, in some cases, size-exclusion chromatography might be applicable for separating complexes of different molecular weights.
The final purity of the isolated complex is typically assessed by a combination of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy (for diamagnetic complexes), elemental analysis, and single-crystal X-ray diffraction.
Structural Elucidation and Coordination Chemistry of Nickel Ii Amido Chloride Systems
Advanced Spectroscopic Characterization
Spectroscopy offers a powerful lens through which to view the coordination environment of the nickel(II) center, the nature of the nickel-ligand bonds, and the electronic properties of the complex.
NMR spectroscopy is a cornerstone technique for elucidating the structure of molecules in solution. However, the study of many nickel(II) complexes, which are often paramagnetic with a d⁸ electron configuration, presents unique challenges. The unpaired electrons in high-spin Ni(II) centers lead to significant hyperfine shifts and substantial broadening of NMR signals, which can complicate spectral interpretation. researchgate.net Despite these challenges, NMR provides invaluable data on the ligand framework and its disposition around the metal center. rsc.org
¹H and ¹³C NMR: For paramagnetic nickel(II) amido complexes, ¹H NMR spectra exhibit resonances that are significantly shifted from their typical diamagnetic positions, often spanning a wide range from -50 to +160 ppm. researchgate.netvu.lt This large chemical shift dispersion, a direct consequence of the paramagnetic metal center, can be advantageous as it often resolves overlapping signals that would be crowded in a narrow diamagnetic window. vu.lt The isotropic shifts observed are primarily due to contact interactions, where unpaired electron spin density is transferred from the nickel ion to the ligand's nuclei. researchgate.net
Researchers have successfully employed two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), to assign the full set of proton resonances in paramagnetic Ni(II) complexes. researchgate.netnih.gov These methods help establish connectivity between protons within the ligand structure, even for broadened signals. nih.gov For instance, in pseudo-octahedral Ni(II) diarylamido complexes, ¹H NMR signals, though broad, have been successfully assigned. nih.gov The line widths observed in Ni(II) complexes are often the narrowest among a series of first-row transition metal complexes, making their spectra comparatively easier to analyze. vu.lt
¹³C NMR spectra of paramagnetic complexes are also obtainable, though they are less commonly reported due to challenges associated with broader signals and longer relaxation times. researchgate.net Nevertheless, when successful, ¹³C NMR provides direct insight into the carbon backbone of the amido ligands. acs.orgresearchgate.net
¹⁹F NMR: When fluorine atoms are present in the amido ligand framework, ¹⁹F NMR becomes a highly sensitive probe of the electronic structure and coordination environment. The paramagnetic nickel(II) center induces a significant shortening of the ¹⁹F NMR relaxation time. nih.gov In studies of square-planar nickel-fluoride complexes, ¹⁹F NMR has been used to investigate noncovalent interactions like halogen bonding. nih.govresearchgate.net The chemical shifts in these systems are highly sensitive to the electronic environment, with observed deshielding attributed to changes in the energy gap between occupied and vacant molecular orbitals. nih.gov Computational methods are often employed alongside experimental data to accurately predict and interpret the ¹⁹F NMR chemical shifts in these complex systems. researchgate.netnih.gov
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for a Paramagnetic Ni(II) Complex Data extracted for a representative pseudo-octahedral Ni(II) diarylamido complex.
| Proton Environment | Chemical Shift (δ, ppm) | Appearance |
|---|---|---|
| Aromatic | 44.3 | Broad |
| Aromatic | 33.0 | Broad |
| Aromatic | 27.3 | Broad |
| Aromatic | 19.8 | Broad |
| Aromatic | 17.4 | Broad |
| Aromatic | 13.2 | Singlet |
| Aromatic | 12.1 | Broad |
| Aromatic | 10.5 | Singlet |
| Aromatic | 5.3 | Broad |
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups and probing the bonding within a molecule. iitd.ac.in In the context of nickel(II) amido chloride systems, IR spectra provide direct evidence of ligand coordination and offer insights into the strength of the metal-ligand bonds. The mid-infrared region (approx. 4000–400 cm⁻¹) is particularly useful for observing the fundamental vibrations of the organic amido ligands and the effect of coordination to the nickel center. libretexts.org
Key diagnostic bands in the IR spectra of these complexes include the N-H and Ni-N stretching vibrations.
N-H Stretching: The stretching vibrations of the N-H bonds in the amido or amine groups typically appear in the region of 3500–3100 cm⁻¹. scienceasia.org Upon coordination to the nickel(II) ion, the position of these bands may shift, often to lower frequencies, reflecting changes in bond strength and electron density upon complexation. For example, in a bis(guanidoacetate)nickel(II) complex, N-H stretching bands were identified between 3039 and 3603 cm⁻¹. scienceasia.org
Ni-N Stretching: The formation of a coordinate bond between the nickel atom and the nitrogen of the amido ligand gives rise to a new vibrational mode, the Ni-N stretch. These vibrations are typically found in the far-infrared region of the spectrum (below 600 cm⁻¹) and provide direct evidence of metal-nitrogen bonding. The appearance of new bands in the 650-500 cm⁻¹ region of a complex's spectrum, which are absent in the free ligand spectrum, is often assigned to these M-N vibrations. researchgate.net
Ligand Vibrations: Other vibrations within the ligand, such as C=O or C=N stretches, can also be informative. A shift in the frequency of these vibrations upon complexation indicates the involvement of these groups in coordination. researchgate.netias.ac.in For instance, a shift of a pyridine-related band to a higher frequency in a nickel complex was used as an analytical marker for coordination through the heterocyclic nitrogen atoms. rsc.org
Table 2: Typical IR Vibrational Frequencies (cm⁻¹) for Nickel(II) Amido/Amine Complexes
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |
|---|---|---|
| ν(N-H) stretch | 3600 - 3100 | Indicates presence of amido/amine N-H bonds. scienceasia.org |
| ν(C=O) stretch (if present) | ~1600 | Diagnostic for carbonyl groups in the ligand. ias.ac.in |
| ν(C=N) stretch (if present) | 1600 - 1550 | Diagnostic for imine or heterocyclic N groups. ias.ac.in |
| ν(Ni-N) stretch | < 600 | Direct evidence of metal-nitrogen bond formation. researchgate.net |
UV-Visible absorption spectroscopy probes the electronic transitions within a molecule and is particularly informative for transition metal complexes. For nickel(II) amido chloride systems, the absorption bands in the visible region of the spectrum are dominated by d-d transitions, which involve the promotion of electrons between the d-orbitals of the nickel ion. The energy and intensity of these transitions are highly dependent on the coordination geometry of the metal center. illinois.edu
High-spin, octahedral Ni(II) complexes (d⁸ configuration) are expected to exhibit three spin-allowed d-d transitions. These correspond to the transitions from the ³A₂g ground state to the ³T₂g, ³T₁g(F), and ³T₁g(P) excited states. researchgate.net The presence and position of these bands are characteristic of an octahedral coordination environment. ekb.eg
For example, studies on pseudo-octahedral Ni(II) complexes have identified characteristic d-d transition bands in the visible spectrum. nih.gov In one case, a band at 19,920 cm⁻¹ was assigned to a d-d transition typical for octahedral Ni(II) complexes. ekb.eg In another study of Ni(II) complexes with amido ligands, strong absorptions in the range of 503-508 nm (approximately 19,880-19,685 cm⁻¹) were observed. rsc.org The electronic absorption spectra for various Ni(II) complexes have been shown to be consistent with octahedral coordination geometries. nih.gov
In addition to the weaker d-d transitions, more intense bands may appear in the ultraviolet region. These are often assigned to charge-transfer transitions (either ligand-to-metal, LMCT, or metal-to-ligand, MLCT) or intra-ligand (π → π* or n → π*) transitions. ekb.eg
Table 3: Electronic Transitions for a Representative Octahedral Ni(II) Complex
| Transition | Typical Energy (cm⁻¹) | Typical Wavelength (nm) | Assignment |
|---|---|---|---|
| ν₁ | ~8,500 - 13,000 | ~1175 - 770 | ³A₂g → ³T₂g |
| ν₂ | ~15,000 - 19,000 | ~665 - 525 | ³A₂g → ³T₁g(F) |
| ν₃ | ~26,000 - 29,000 | ~385 - 345 | ³A₂g → ³T₁g(P) |
| Charge Transfer / Intra-ligand | > 30,000 | < 330 | LMCT, MLCT, or π → π* |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of thermally labile and polar transition metal complexes, allowing them to be transferred into the gas phase for analysis with minimal fragmentation. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of molecular formulas.
For nickel(II) amido chloride complexes, ESI-MS and HRMS are routinely used to confirm the identity and composition of newly synthesized compounds. acs.orgias.ac.in The observed mass-to-charge ratio (m/z) of the molecular ion peak is compared to the calculated value for the expected chemical formula. For example, the molecular formula of a pseudo-octahedral Ni(II) complex with chloride-containing diarylamido ligands was corroborated by high-resolution ESI-TOF mass spectrometry, with the found m/z value of 766.0963 closely matching the calculated value of 766.0944 for [C₄₄H₂₆Cl₂N₆Ni]⁺. nih.gov
Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the complexes. rsc.orgresearchgate.netrsc.org In these experiments, the molecular ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragments. The analysis of these fragments can provide valuable structural information, such as the nature of the ligands and their connectivity to the metal center. rsc.org In positive-ion ESI-MS of dinuclear nickel(II) complexes, species corresponding to the intact dinuclear cation, as well as dipositive and trinuclear cations, have been observed. researchgate.net
Table 4: Representative ESI-MS Data for a Nickel(II) Amido Complex Data for the complex [(ClL)₂Ni], where L is a diarylamido ligand.
| Ion Formula | Calculated m/z | Found m/z | Technique |
|---|---|---|---|
| [C₄₄H₂₆Cl₂N₆Ni]⁺ | 766.0944 | 766.0963 | ESI-TOF/MS |
Solid-State Structural Analysis
While spectroscopic methods provide crucial information about complexes in solution, solid-state analysis yields the most definitive structural data.
For nickel(II) amido chloride systems, X-ray crystallography has been instrumental in confirming the coordination environment of the nickel center. Numerous studies have reported crystal structures of Ni(II) complexes featuring amido or related amine/imine ligands. acs.org For example, the solid-state structures of pseudo-octahedral Ni(II) complexes with diarylamido ligands have been determined, revealing a coordination environment where two amido nitrogen donors are positioned trans to each other. nih.gov
These structural analyses provide precise measurements of key bonding parameters. In one such complex, the Ni–N(amido) bond lengths were found to be in the range of 2.00–2.02 Å, while the Ni–N contacts to other heterocyclic donors were slightly longer, from 2.06–2.09 Å. nih.gov The simplest nickel amido chloride-related structure, diammine nickel(II) chloride (Ni(NH₃)₂Cl₂), features chains of edge-sharing [NiCl₄(NH₃)₂] octahedra. researchgate.net In more complex systems, the coordination sphere can be filled by a combination of amido nitrogen atoms, chloride ions, and other donor atoms from the ligand backbone or solvent molecules, typically resulting in a six-coordinate, pseudo-octahedral geometry. nih.govacs.org
Table 5: Selected Crystallographic Data for a Representative Pseudo-Octahedral Nickel(II) Amido Complex Data for the complex [(ClL)₂Ni], where L is a diarylamido ligand. nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Tetragonal |
| Space Group | I4₁/a |
| a, b (Å) | 20.2979(9) |
| c (Å) | 39.0458(18) |
| α, β, γ (°) | 90 |
| Volume (ų) | 16087.1(16) |
| Coordination Geometry | Pseudo-octahedral |
| Ni–N(amido) Bond Length (Å) | ~2.00 - 2.02 |
| Ni–N(heterocycle) Bond Length (Å) | ~2.06 - 2.09 |
Analysis of Coordination Geometries (Square Planar, Octahedral, Tetrahedral, Trigonal, Linear)
Nickel(II), with its d⁸ electron configuration, displays remarkable geometric flexibility, readily adopting several coordination geometries. The specific geometry is a delicate balance between ligand field stabilization energy, steric hindrance, and the electronic nature of the coordinating atoms. In amido chloride systems, the strong-field amido nitrogen and the weaker-field chloride ligand, in combination with other donors, give rise to a range of structural motifs. luc.edursc.org
Octahedral: Six-coordinate octahedral or pseudo-octahedral geometry is the most common for nickel(II) complexes. wikipedia.org In many nickel(II) amido chloride systems, the metal center is surrounded by a combination of amido nitrogens, chloride ions, and other donor atoms from chelating ligands or solvent molecules. For instance, pseudo-octahedral coordination has been observed in complexes with benzannulated pincer-type amido ligands, where the nickel ion is in an N₆ coordination environment. nih.gov X-ray diffraction studies of such complexes reveal Ni–N(amido) bond lengths in the range of 2.00–2.02 Å, which are typically shorter than the other Ni–N contacts (2.06–2.09 Å) involving heterocyclic donors. nih.gov In other cases, distorted octahedral geometries are formed where the coordination sphere includes a chloride ion and a bidentate nitrate, alongside a tridentate ligand. mdpi.com Polymeric structures can also arise, featuring distorted octahedra where two chloride atoms act as bridges between adjacent nickel centers. mdpi.com
Square Planar: Four-coordinate, diamagnetic square planar geometry is also prevalent, particularly with strong-field ligands that can induce spin pairing. luc.edu This geometry is often observed with tetradentate ligands, such as o-phenylenebis(N′-methyloxamidate), which enforce a planar arrangement around the nickel ion. mdpi.com The crystal structures of these complexes are characterized by short Ni–N(amidate) bond lengths, typically between 1.85 and 1.93 Å. mdpi.com Distorted square-planar geometries are also found, for example, in pincer complexes where the ligand coordinates via two phosphorus atoms and one arene carbon, with a chloride ligand completing the coordination sphere. nih.gov Similarly, trinuclear complexes have been synthesized where two outer Ni(II) ions adopt distorted N₄ square planar geometries. znaturforsch.comznaturforsch.com
Tetrahedral: In contrast to the square planar arrangement, a four-coordinate tetrahedral geometry is favored with bulky ligands and weaker-field donors that lead to a high-spin (paramagnetic) state. luc.edu While less common than octahedral or square planar for amido complexes, tetrahedral geometries can be stabilized, for instance, by ligands that create significant steric crowding around the metal center. luc.edu The tetrachloronickelate(II) ion, [NiCl₄]²⁻, is a classic example of a tetrahedral nickel(II) complex. docbrown.info
Trigonal and Linear: Lower coordination numbers are rare but have been documented. A strictly two-coordinate, linear bis(amido) nickel(II) complex, Ni[N(SiMe₃)(DIPP)]₂, has been synthesized and structurally characterized. This highly reactive species can react with donor ligands like acetonitrile (B52724) to form T-shaped, three-coordinate trigonal complexes. rsc.org Five-coordinate geometries, such as trigonal bipyramidal or square pyramidal, are also less common but can be forced by specific ligand constraints. wikipedia.org
| Coordination Geometry | Typical Spin State | Magnetic Properties | Example System / Ligand Type | Reference |
|---|---|---|---|---|
| Octahedral / Pseudo-octahedral | High-spin (S=1) | Paramagnetic | Benzannulated pincer-type amido ligands | nih.gov |
| Square Planar | Low-spin (S=0) | Diamagnetic | o-Phenylenebis(amidate) ligands | mdpi.comresearchgate.net |
| Tetrahedral | High-spin (S=1) | Paramagnetic | Bulky ancillary ligands / [NiCl₄]²⁻ | luc.edudocbrown.info |
| Trigonal (T-shaped) | - | - | Reaction product of linear Ni[N(SiMe₃)(DIPP)]₂ with acetonitrile | rsc.org |
| Linear | - | - | Ni[N(SiMe₃)(DIPP)]₂ | rsc.org |
Inter- and Intramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The solid-state structures of nickel(II) amido chloride compounds are significantly influenced by a network of non-covalent interactions. These forces, including hydrogen bonding and π-π stacking, play a crucial role in dictating the crystal packing and the formation of supramolecular architectures. wikipedia.org
Hydrogen Bonding: Hydrogen bonds are ubiquitous in the crystal structures of these complexes, often involving the amido N–H group, coordinated water or alcohol molecules, and the chloride counter-ions or ligands. mdpi.com Intramolecular N–H···Cl hydrogen bonds have been observed, which help to stabilize the coordination geometry. nih.gov For example, in certain tetrahedral complexes, the ligand framework facilitates the formation of up to four intramolecular hydrogen bonds between urea (B33335) functionalities and the two coordinated chloride ligands. nih.gov Intermolecular hydrogen bonds are also critical for crystal stability. In heteroleptic complexes, interactions such as Cl···H, O···H, and N···H are often the most important for stabilizing the crystal lattice. mdpi.com These interactions can link complex cations and anions into extensive one-, two-, or three-dimensional networks. znaturforsch.comznaturforsch.com
| Interaction Type | Description | Structural Significance | Example |
|---|---|---|---|
| Intramolecular Hydrogen Bonding | Hydrogen bonds formed within a single complex molecule (e.g., N–H···Cl). | Stabilizes specific coordination geometries and conformations. | Bipyridyl bisurea ligand stabilizing a tetrahedral FeCl₂ complex through N–H···Cl bonds. |
| Intermolecular Hydrogen Bonding | Hydrogen bonds between different molecules (e.g., linking cations and anions). | Directs the formation of 1D, 2D, or 3D supramolecular networks. | O–H···O and C–H···O bonds linking trinuclear Ni(II) complexes and perchlorate (B79767) anions. znaturforsch.comznaturforsch.com |
| π-π Stacking | Non-covalent interaction between aromatic rings of adjacent ligands. | Contributes to crystal packing, often forming columns or layers. | Anti-parallel stacking between phenanthroline ligands in a Ni(II) complex. researchgate.net |
| Anion-π Interaction | Electrostatic interaction between an anion (e.g., Cl⁻) and an electron-deficient π-system. | Stabilizes the crystal lattice and influences supramolecular architecture. | Interaction between a chloride anion and a phenanthroline ring system. researchgate.net |
Pseudopolymorphism and Polymorphic Structures in Nickel(II) Amido Chloride Compounds
Polymorphism, the ability of a compound to exist in more than one crystal structure, and pseudopolymorphism, where different crystal structures are formed due to the inclusion of different solvent molecules (solvates) or as hydrates, are phenomena that can occur in coordination compounds. acs.orgacs.org These different solid-state forms can arise from variations in crystallization conditions.
In the context of nickel(II) coordination chemistry, examples of both phenomena have been reported. A Ni(II) POCOP pincer complex containing a chloride ligand has been crystallized as two distinct polymorphs. nih.gov Both forms feature the Ni(II) atom in a distorted square-planar geometry, but they differ significantly in their molecular conformation. The key distinction lies in the dihedral angle between the arene rings of the ligand framework, which is nearly coplanar (27.9°) in one polymorph and almost perpendicular (82.6°) in the other. This conformational difference leads to different supramolecular arrangements directed by weak C-H···O interactions. nih.gov
Pseudopolymorphism has been observed in a nickel(II) complex with 6-methylpicolinate, which crystallized as two different forms: [Ni(6-Mepic)₂(H₂O)₂]·2H₂O (a dihydrate) and [Ni(6-Mepic)₂(H₂O)₂] (anhydrous). acs.orgacs.org The former was obtained from an aqueous solution, incorporating two additional water molecules into the crystal lattice, while the latter was obtained by recrystallization from a non-aqueous solvent (N,N-dimethylformamide). The presence or absence of these co-crystallized water molecules leads to different hydrogen-bonding networks and, consequently, distinct two-dimensional crystal packing. acs.orgacs.org
Solution-State Structural Dynamics
The structure and behavior of nickel(II) amido chloride complexes in solution can differ from their solid-state structures and are often characterized by dynamic processes. Techniques such as NMR and UV-Vis spectroscopy are crucial for elucidating these solution-state dynamics. dntb.gov.uanih.gov
Many nickel(II) amido chloride complexes with octahedral or tetrahedral geometries are paramagnetic in solution, which is evident from the broad, hyperfine-shifted signals observed in their ¹H NMR spectra. luc.edunih.gov The retention of the solid-state geometry in solution is often confirmed by comparing spectroscopic data from both phases. For example, absorption spectra of some amide-based square-planar complexes in solution are consistent with the geometry found in the crystal structure. dntb.gov.ua
However, dynamic equilibria are common. Ligand exchange is a fundamental process where coordinated ligands (like solvent molecules) are substituted by other ligands present in the solution. docbrown.info For square-planar nickel(II) complexes, ligand exchange can occur with or without a change in coordination geometry. Depending on the nature of the incoming solvent or ligand, the complex may retain its square-planar geometry or convert to a more stable octahedral species. researchgate.net
Furthermore, structural isomerism and fluxional processes can be observed. NMR studies on amidino-nickel(II) complexes have shown that species which are dimeric in the solid state can become monomeric in solution, with the amidino groups acting as bidentate chelates. acs.org Variable-temperature NMR is a powerful tool for studying these dynamic processes, which can include the interconversion between different isomers or conformational exchange within the ligand backbone. google.comacs.org For instance, ¹H-¹H EXSY NMR experiments can be used to detect chemical exchange processes occurring on the NMR timescale. acs.org These dynamic behaviors are critical to understanding the reactivity and potential catalytic applications of these nickel complexes.
Electronic Structure and Spectroscopic Characterization of Nickel Ii Amido Chloride Compounds
Electrochemical Properties and Redox Behavior
The electrochemical characteristics of nickel(II) amido complexes are pivotal in understanding their reactivity and potential applications, particularly in catalysis. The interplay between the nickel center and the amido ligands dictates the accessibility of different oxidation states and the nature of electron transfer processes.
Cyclic Voltammetry (CV) Studies of Nickel(II) Amido Complexes
Cyclic voltammetry is a fundamental technique used to probe the redox behavior of nickel(II) amido complexes. onlineacademicpress.com CV studies reveal that these compounds can undergo various electron transfer processes, the potentials of which are highly sensitive to the nature of the ligand framework. For instance, square-planar nickel(II) complexes with tetradentate o-phenylenedioxamidate ligands exhibit two distinct redox processes in acetonitrile (B52724). rsc.org The first is a reversible, metal-centered one-electron oxidation occurring at moderately low potentials, while the second is a ligand-centered oxidation at higher potentials. rsc.org
In pseudo-octahedral Ni(II) complexes supported by redox-active diarylamido ligands, CV analysis shows two separate oxidation events. rsc.org The observation of two distinct, though sometimes irreversible, oxidation waves provides evidence for metal-mediated electronic communication between the amido fragments. rsc.org The reduction potentials for Ni(III)/Ni(II) in complexes with pyridyl and pyrrolidine-based tetradentate diamide (B1670390) ligands have also been measured to evaluate the stability of the Ni(III) oxidation state. rsc.org The specific potential values are significantly influenced by the substituents on the ligands, demonstrating the tunability of the redox properties. rsc.orgacs.org For example, studies on Ni(II) complexes with N2S2 and N6 ligands have shown that the donor atoms control the half-wave redox potential, with N2S2 ligands promoting reduction at less negative potentials compared to N6 ligands. scielo.org.mx
Table 1: Selected Cyclic Voltammetry Data for Nickel(II) Amido and Related Complexes
| Complex Type | Redox Process | Potential (V vs. ref) | Characteristics | Source(s) |
|---|---|---|---|---|
| Dianionic Ni(II) oxamidates | [Ni(II)L]²⁻ → [Ni(III)L]⁻ + e⁻ | 0.12–0.52 vs. SCE | Reversible, metal-centered | rsc.org |
| Dianionic Ni(II) oxamidates | [Ni(III)L]⁻ → [Ni(IV)L] + e⁻ | 0.86–1.04 vs. SCE | Irreversible, ligand-centered | rsc.org |
| (RL)₂Ni diarylamido complexes | Two successive 1e⁻ oxidations | Varies with ligand | Quasi-reversible; shows electronic communication between ligands | rsc.orgacs.orgnih.gov |
One-Electron Oxidation and Reduction Processes
Nickel(II) amido complexes are frequently characterized by discrete one-electron transfer steps. The oxidation of a Ni(II) center to Ni(III) is a common initial step observed in CV studies. rsc.org This process is often reversible and metal-centered, leading to the formation of a corresponding monoanionic nickel(III) complex. rsc.org Similarly, the reduction of Ni(II) to Ni(I) can occur as a single-electron event. scielo.org.mx
In certain systems, such as those involving the N2S2 ligand pdto, two consecutive one-electron transfers are observed: [Ni(II)-(pdto)] + 1e⁻ ↔ [Ni(I)-(pdto)], followed by [Ni(I)-(pdto)] + 1e⁻ → Ni(0) + pdto. scielo.org.mx The generation of oxidized species can also be achieved through chemical means, allowing for spectroscopic characterization. For example, the one-electron oxidized nickel(III)–L¹ species has been prepared and shown to be a stable, low-spin (S = 1/2) Ni(III) ion. rsc.org Research on nickel compounds often highlights this reversible one-electron redox process of the Ni(III)/Ni(II) couple as a key feature of their electrochemical properties. semanticscholar.orgresearchgate.net
Redox-Tunable Ligands and Their Influence on Nickel(II) Oxidation States
The ligands coordinated to the nickel center play a crucial role in modulating its redox behavior. "Redox-active" or "non-innocent" ligands can participate directly in electron transfer processes, storing and releasing electrons. nih.govresearchgate.net This property allows for multi-electron reactions that may not be accessible to the metal center alone.
Diarylamido ligands are a prime example of redox-active systems where the nitrogen-based amido lone pairs can be oxidized to form metal-coordinated aminyl radicals. nih.gov By systematically modifying the electronic properties of these ligands, for instance, by changing para-aryl substituents, the oxidation potentials of the resulting Ni(II) complexes can be varied over a significant range, sometimes as large as 700 mV. acs.org This tunability is a key design principle for creating complexes with specific electrochemical properties. acs.org In some pseudo-octahedral Ni(II) complexes with redox-active diarylamido ligands, oxidation is found to be ligand-centered, leading to the formation of a Ni(II) center bound to ligand radicals. acs.orgnih.gov This ligand-based redox activity is confirmed by the appearance of strong intervalence charge-transfer (IVCT) bands in the near-IR region upon oxidation, indicating electronic communication between the two amido moieties bridged by the Ni(II) ion. rsc.orgnih.gov
Magnetic Characterization
The magnetic properties of nickel(II) amido complexes are dictated by the d⁸ electron configuration of the Ni(II) ion and its coordination environment. This leads to a rich variety of magnetic behaviors, from diamagnetism to paramagnetism, which can be correlated with the molecular structure.
Paramagnetism and Diamagnetism in Nickel(II) Amido Systems
Nickel(II) complexes can be either paramagnetic, containing unpaired electrons, or diamagnetic, with all electrons paired. chemicalforums.com The magnetic behavior is strongly linked to the coordination geometry. Generally, square-planar Ni(II) complexes are diamagnetic (S=0) because the d-orbital splitting in this geometry leads to the pairing of all eight d-electrons. rsc.orgchristuniversity.in In contrast, octahedral and tetrahedral Ni(II) complexes are typically paramagnetic with a high-spin d⁸ configuration, resulting in two unpaired electrons (S=1). christuniversity.inasianpubs.org
However, exceptions to this general rule exist. Certain Ni(II) complexes with planar coordination have been found to exhibit paramagnetism, a phenomenon attributed to the strong π-bonding of the amide group. rsc.org Pseudo-octahedral Ni(II) complexes supported by diarylamido ligands are consistently found to be S=1 paramagnets. nih.gov Their paramagnetism is confirmed by both solution-state Evans' method experiments and solid-state SQUID magnetometry. nih.gov The presence of two unpaired electrons is consistent with a high-spin configuration in a pseudo-octahedral field. nih.gov
Correlation of Magnetic Moment with Coordination Geometry and Spin State
The effective magnetic moment (μ_eff) is a quantitative measure of a compound's paramagnetism and provides insight into its electronic structure. For high-spin Ni(II) complexes (S=1), the spin-only magnetic moment is calculated to be approximately 2.83 B.M. nih.govacs.org
In practice, the observed magnetic moments for paramagnetic Ni(II) complexes often deviate from the spin-only value due to orbital contributions.
Octahedral Complexes : These typically exhibit magnetic moments in the range of 2.8 to 3.4 B.M. christuniversity.inasianpubs.org For example, a series of pseudo-octahedral (RL)₂Ni complexes showed μ_eff values between 2.82 and 3.02 B.M. nih.gov Another octahedral complex, [Ni(bdahp)]²⁺, had a measured μ_eff of 3.04 B.M. scielo.org.mx
Tetrahedral Complexes : These generally have higher magnetic moments, often in the range of 3.5 to 4.2 B.M., due to a larger orbital contribution. christuniversity.inasianpubs.org
Other Geometries : The coordination geometry has a profound impact. Studies comparing linear and bent two-coordinate nickel(II) amido complexes found that both geometries resulted in magnetic moments near 3.0 B.M., close to the spin-only value, suggesting that any expected strong orbital contribution in the linear species was quenched. nih.govacs.org
The magnetic moment is therefore a powerful diagnostic tool for inferring the coordination geometry and spin state of nickel(II) amido chloride and related compounds.
Table 2: Magnetic Moments for Representative Nickel(II) Amido Complexes
| Complex/System | Coordination Geometry | Spin State (S) | Magnetic Moment (μ_eff, B.M.) | Source(s) |
|---|---|---|---|---|
| (tBuL)₂Ni | Pseudo-octahedral | 1 | 2.90 (solution), 2.99 (solid) | nih.gov |
| (CF₃L)₂Ni | Pseudo-octahedral | 1 | 2.68 (solution), 3.02 (solid) | nih.gov |
| (ClL)₂Ni | Pseudo-octahedral | 1 | 2.97 (solution), 2.82 (solid) | nih.gov |
| General Octahedral Ni(II) | Octahedral | 1 | 2.8 - 3.4 | christuniversity.inasianpubs.org |
| General Tetrahedral Ni(II) | Tetrahedral | 1 | 3.5 - 4.2 | christuniversity.inasianpubs.org |
| Ni{N(H)Ar(Pri₆)}₂ | Linear | 1 | ~3.0 | nih.govacs.org |
Advanced Spectroscopic Probes of Electronic Structure
The electronic structure of nickel(II) amido chloride compounds is complex, arising from the interplay between the metal d-orbitals and the ligand-based orbitals. Advanced spectroscopic techniques provide crucial insights into these interactions, particularly in response to redox stimuli.
Spectroelectrochemistry
Spectroelectrochemistry is a powerful technique used to characterize the spectroscopic changes that occur in a molecule as its oxidation state is changed electrochemically. For pseudo-octahedral nickel(II) complexes with redox-active diarylamido ligands, this method reveals significant alterations in the electronic absorption spectra upon oxidation. rsc.org
Upon single-electron oxidation of these complexes, the lowest energy absorption band, typically observed around 500 nm, diminishes rapidly. rsc.org Concurrently, a new peak emerges at approximately 700 nm, accompanied by a much broader and lower-energy absorption in the near-infrared (NIR) region, centered around 1800 nm. rsc.org The appearance of these new bands is indicative of a change in the electronic structure of the complex upon oxidation. The second oxidation of these complexes leads to the disappearance of the low-energy NIR peak, while the absorption at approximately 700 nm continues to grow, consistent with the formation of a species with two fully oxidized amido fragments. rsc.org
The specific spectral changes are influenced by the substituents on the ligands. For instance, in a series of pseudo-octahedral Ni(II) complexes with diarylamido ligands bearing different substituents (tert-butyl, trifluoromethyl, and chloro), spectroelectrochemical studies have provided detailed information on their electronic properties upon oxidation. rsc.org
| Complex | Initial λmax (nm) | Oxidized Species [Complex]+ λmax (nm) | Oxidized Species [Complex]2+ λmax (nm) |
|---|---|---|---|
| [(tBuL)2Ni] | ~500 | ~700, ~1800 | ~700 |
| [(CF3L)2Ni] | ~500 | ~700, ~1800 | ~700 |
| [(ClL)2Ni] | ~500 | ~700 (weaker), ~1800 (weaker) | ~700 (weaker) |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons, providing information about their electronic structure and environment. For nickel(II) complexes, which have a d8 electron configuration, the ground state is typically a spin triplet (S=1) in an octahedral or pseudo-octahedral geometry. However, these S=1 systems are often challenging to study by conventional X-band EPR spectroscopy. researchgate.net This is due to a phenomenon known as zero-field splitting (ZFS), which lifts the degeneracy of the spin sublevels even in the absence of an external magnetic field. mdpi.comnih.gov If the ZFS is large, the energy of the microwave radiation in a standard X-band spectrometer may not be sufficient to induce transitions between the spin sublevels, rendering the complex "EPR-silent". researchgate.net
To overcome this limitation, high-frequency and high-field EPR (HFEPR) spectroscopy is often employed. acs.orgnih.gov This technique uses much higher microwave frequencies and magnetic fields, which can overcome the large ZFS and allow for the observation of EPR transitions. HFEPR studies on pseudotetrahedral Ni(II) complexes have successfully determined the ZFS parameters. For example, in the complex Ni(PPh3)2Cl2, HFEPR has been used to determine the axial (D) and rhombic (E) ZFS parameters. acs.orgnih.gov
| Complex | Oxidation State | Spin State (S) | g-values | ZFS Parameters (cm-1) | Reference |
|---|---|---|---|---|---|
| Ni(PPh3)2Cl2 | Ni(II) | 1 | gx = gy = gz = 2.20(5) | D = +13.20(5), |E| = 1.85(5) | acs.orgnih.gov |
| Oxidized [NiIIL]2- (L = o-phenylenebis(N′-methyloxamidate)) | Ni(III) | 1/2 | g1 = 2.193, g2 = 2.080, g3 = 2.006 | N/A | rsc.org |
Intervalence Charge-Transfer (IVCT) Phenomena in Oxidized Species
In mixed-valence compounds containing two metal centers in different oxidation states, an intervalence charge-transfer (IVCT) transition can occur. This involves the transfer of an electron from the more reduced metal center to the more oxidized one upon absorption of light. In the context of oxidized nickel(II) amido chloride compounds with two amido ligands, a related phenomenon can be observed where the "mixed-valence" character arises between the two ligand moieties bridged by the nickel center. rsc.org
Upon one-electron oxidation of pseudo-octahedral Ni(II) complexes with two diarylamido ligands, a prominent, broad absorption band appears in the near-infrared (NIR) region, typically around 1800 nm. rsc.org This feature is assigned to an intervalence charge-transfer transition. The transition is described as occurring from a neutral amido nitrogen lone pair on one ligand to the aminyl radical formed on the opposing ligand through the oxidation process, with the nickel(II) ion mediating this electronic communication. rsc.org The strong absorptivity of this band is a key indicator of significant electronic interaction between the two amido fragments across the metal bridge. rsc.org
The intensity and energy of the IVCT band can be influenced by the electronic properties of the substituents on the diarylamido ligands. For instance, complexes with electron-donating or withdrawing groups on the ligand framework exhibit variations in their redox potentials and the characteristics of their IVCT bands. rsc.org
| Oxidized Complex | IVCT Band Position (nm) | Molar Absorptivity (ε, M-1cm-1) |
|---|---|---|
| [(tBuL)2Ni]+ | ~1800 | ~16,000 |
| [(CF3L)2Ni]+ | ~1800 | ~16,000 |
| [(ClL)2Ni]+ | ~1800 | ~5,000 |
Ligand-Based Redox Activity
The concept of "non-innocent" or redox-active ligands is central to understanding the electronic structure of these nickel(II) amido chloride compounds. In these systems, the ligands actively participate in the redox chemistry of the complex, rather than acting as passive spectators to metal-centered oxidation or reduction. rsc.org The diarylamido ligands, in particular, are known to be redox-active. rsc.org
Electrochemical studies, such as cyclic voltammetry, on pseudo-octahedral Ni(II) complexes with these ligands show two distinct oxidation events. rsc.org The first oxidation is attributed to a ligand-based process, where an electron is removed from one of the amido nitrogen atoms, generating a coordinated aminyl radical. rsc.org The second oxidation corresponds to the removal of an electron from the second amido ligand. rsc.org
The observation of two separate oxidation waves, along with the presence of a strong IVCT band in the singly oxidized species, provides compelling evidence for metal-mediated electronic communication between the two amido fragments. rsc.org This indicates that the two redox-active ligand sites are not independent but are electronically coupled through the nickel(II) center. rsc.org The stability of the oxidized species and the reversibility of the redox events can be tuned by modifying the substituents on the ligand framework. rsc.org
| Complex | First Oxidation Potential (Eox1, V vs. Fc/Fc+) | Second Oxidation Potential (Eox2, V vs. Fc/Fc+) |
|---|---|---|
| (tBuL)2Ni | -0.34 | 0.86 |
| (CF3L)2Ni | -0.05 | 1.10 |
| (ClL)2Ni | -0.19 | 0.94 |
Reactivity and Catalytic Applications of Nickel Ii Amido Chloride Complexes
Catalysis in C-N Bond Formation
The construction of C-N bonds is a cornerstone of organic chemistry, and nickel(II) amido chloride complexes have emerged as effective catalysts for these transformations. They offer a cost-effective and reactive alternative to more traditional palladium-based systems.
The direct N-arylation of amides is a challenging yet highly desirable transformation. Nickel-catalyzed approaches have shown considerable promise in this area. Recent advancements have demonstrated that nickel catalysis can promote the N-arylation of amides with various aryl electrophiles. researchgate.net A notable strategy involves the use of nickel/photoredox dual catalysis, which enables the reaction to proceed under mild conditions. escholarship.orgacs.org This method proposes that the photoinduced oxidation of a Ni(II) aryl amido intermediate facilitates the otherwise difficult C-N reductive elimination step at moderate temperatures. researchgate.netescholarship.orgacs.org
The versatility of these nickel-catalyzed systems is highlighted by their compatibility with a broad range of substrates, including those with sensitive functional groups and stereocenters. For instance, the N-arylation of primary amides and lactams with (hetero)aryl chlorides, bromides, and triflates has been successfully achieved. researchgate.net The use of well-defined precatalysts, such as (PAd-DalPhos)Ni(o-tolyl)Cl, has been instrumental in expanding the scope of these reactions. researchgate.net
Table 1: Examples of Nickel-Catalyzed Amide N-Arylation
| Amide Substrate | Aryl Halide/Pseudohalide | Catalyst System | Product | Reference |
|---|---|---|---|---|
| Benzamide (B126) | Methyl 4-bromobenzoate | NiCl2·glyme, dtbbpy, Ir(dtbbpy)(ppy)2PF6 | N-(4-methoxycarbonylphenyl)benzamide | escholarship.org |
| Primary Amides | (Hetero)aryl Chlorides | (PAd-DalPhos)Ni(o-tolyl)Cl | Arylated Amides | researchgate.net |
| Lactams | (Hetero)aryl Bromides | Ni-photoredox system | N-Aryl Lactams | researchgate.net |
Nickel(II) amido chloride complexes are extensively used in the cross-coupling of aryl halides and pseudohalides with a variety of nitrogen-containing nucleophiles, including primary and secondary amines and amides. These reactions, often referred to as Buchwald-Hartwig aminations, are fundamental for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals and other fine chemicals. nih.govprinceton.edu
Nickel catalysis offers distinct advantages, including high reactivity towards more economical and readily available aryl chlorides. rsc.org Pincer nickel(II) complexes have been shown to be highly effective catalysts for the amination of aryl halides, demonstrating high turnover numbers (TONs) with both primary and secondary amines. researchgate.netresearchgate.net The reaction conditions, such as the choice of base and solvent, play a crucial role in the efficiency of the coupling. For instance, amide-based pincer nickel(II) catalysts have been successfully employed with a base in DMSO to afford good yields of the arylated amine products. researchgate.net
Furthermore, the development of air-stable Ni(II) precatalysts has made these transformations more practical and accessible. acs.orgacs.org These precatalysts, often used in conjunction with specific ligands, can effectively catalyze the coupling of a wide array of aryl and heteroaryl halides with amines, tolerating various functional groups. rsc.orgacs.org
In many nickel-catalyzed C-N cross-coupling reactions, a nickel(II) complex is employed as a precatalyst. nih.govchemrxiv.org These precatalysts are typically air- and moisture-stable, making them convenient to handle. acs.orgchemrxiv.org The active Ni(0) catalyst is generated in situ through reduction or by reductive elimination from an organometallic Ni(II) precatalyst. nih.gov
The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to the Ni(0) species, forming a Ni(II)-aryl halide complex. Subsequent coordination of the amine or amide, followed by deprotonation, generates a key nickel(II) amido intermediate. nih.govchemrxiv.org Reductive elimination from this intermediate furnishes the desired C-N coupled product and regenerates the Ni(0) catalyst. nih.gov
The nature of the ligands on the nickel center is critical in modulating the reactivity and stability of the intermediates. Electron-deficient ligands, for example, have been shown to decrease the pKa of the nickel-bound amine and lower the barrier to reductive elimination from the Ni(II)-amido complex. nih.govchemrxiv.org In some systems, particularly those involving photoredox catalysis, the nickel(II) amido intermediate is oxidized to a Ni(III) species, which then undergoes a more facile reductive elimination. nih.govprinceton.eduprinceton.edu This strategy has been successfully applied to overcome the often-sluggish reductive elimination from Ni(II) amido complexes. princeton.eduprinceton.edu
Catalysis in C-C Bond Formation
Beyond C-N bond formation, nickel(II) amido chloride complexes and their derivatives are also instrumental in catalyzing the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules.
The Kumada cross-coupling reaction, which involves the coupling of a Grignard reagent with an organic halide, is a powerful tool for C-C bond formation. Nickel catalysts, including those derived from amido pincer complexes, have proven to be highly effective for this transformation. nih.govcolab.wsacs.org These nickel catalysts can facilitate the coupling of aryl, heteroaryl, and vinyl chlorides with aryl Grignard reagents, often at room temperature. nih.govacs.org
The use of amido pincer nickel complexes has expanded the scope of the Kumada coupling to include less reactive and more abundant aryl chlorides. nih.govcolab.ws Additives such as lithium chloride (LiCl) and zinc chloride (ZnCl2) can further enhance the reaction's efficiency and functional group tolerance. nih.govacs.org The mechanism of the Kumada coupling is believed to involve a Ni(0)/Ni(II) catalytic cycle, where the nickel catalyst facilitates the transmetalation from the Grignard reagent and subsequent reductive elimination to form the new C-C bond. organic-chemistry.org
Table 2: Substrate Scope in Nickel-Catalyzed Kumada Cross-Coupling
| Electrophile | Grignard Reagent | Catalyst Type | Key Features | Reference(s) |
|---|---|---|---|---|
| Aryl Chlorides | Arylmagnesium Bromides | Amido Pincer Nickel Complexes | Room temperature, tolerates functional groups | nih.gov, acs.org |
| Heteroaryl Chlorides | Phenylmagnesium Chloride | N-donor functionalized NHC-Nickel(II) | High activity, quantitative yields | rsc.org |
| Vinyl Chlorides | Aryl Grignard Reagents | Amido Pincer Nickel Complexes | Efficient coupling | colab.ws |
More recently, novel strategies involving radical intermediates have emerged in nickel-catalyzed C-C bond formation. In these pathways, a carbon-centered radical is generated and subsequently captured by a nickel complex. The resulting organonickel intermediate then undergoes further reactions to form the C-C bond. acs.org
One such approach involves the reductive coupling of two different electrophiles, where a low-valent nickel species is proposed to react with an alkyl halide to generate an alkyl radical. This radical can then be trapped by an Ar-Ni(II) intermediate, which is formed from the oxidative addition of an aryl halide to Ni(0). The resulting Ni(III) species undergoes reductive elimination to form the C-C bond. rsc.org
Another fascinating development is the merger of photoredox catalysis with nickel catalysis. In these systems, a photocatalyst can generate a radical species, which is then intercepted by a nickel complex. For example, an alkyl radical can be generated from a carboxylic acid via photoredox-mediated decarboxylation and then captured by a Ni(II)-aryl intermediate to form a Ni(III)-aryl-alkyl species. princeton.edu Subsequent reductive elimination yields the cross-coupled product. This dual catalytic approach has significantly expanded the toolbox for C-C bond formation, enabling the use of readily available starting materials under mild conditions. princeton.educhinesechemsoc.org
Other Catalytic Transformations
Nickel(II) amido chloride complexes, particularly those supported by specific ligand architectures, have demonstrated significant activity as catalysts in ethylene (B1197577) oligomerization. The catalytic performance, including activity and product selectivity, is highly dependent on the nature of the ligand, the cocatalyst employed, and the reaction conditions.
A series of N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives, when complexed with nickel(II), exhibit good to high activities for ethylene oligomerization upon activation with diethylaluminum chloride (Et₂AlCl). researchgate.net Activities can reach up to 7.6 x 10⁶ g mol⁻¹(Ni) h⁻¹. researchgate.net Similarly, nickel(II) complexes bearing 2-(1H-benzimidazol-2-yl)-phenoxy ligands, when activated with Et₂AlCl, also show good activity for this transformation. academie-sciences.fr The ligand environment and reaction parameters such as the Al/Ni molar ratio and temperature have considerable effects on the catalytic behavior and product distribution. researchgate.netacademie-sciences.fr
Phosphinito-imine ligands, a class of P,N donors, form stable square planar nickel(II) complexes that become active ethylene oligomerization catalysts upon treatment with modified methylaluminoxane (B55162) (MMAO) or diethylaluminum chloride (DEAC). csic.es These catalysts primarily yield butenes, along with smaller quantities of hexenes and octenes. csic.es Notably, complexes with a P(i-Pr)₂ moiety, when activated with DEAC, can achieve extremely high turnover frequencies (TOFs) exceeding 10⁶ mol C₂H₄ /mol Ni ·h, with high selectivity for butenes. csic.es
Neutral phosphinosulfonamide nickel(II) complexes have been shown to catalyze the oligomerization of ethylene to branched oligomers. wiley.com The degree of branching and the average degree of polymerization can be tuned by altering the catalyst structure and reaction conditions. wiley.com Mechanistic studies suggest that the branching arises from the isomerization of the nickel alkyl species during the propagation step rather than the reincorporation of α-olefin products. wiley.com
The general mechanism for ethylene oligomerization catalyzed by these nickel(II) complexes involves the activation of the precatalyst by a cocatalyst like MAO or an organoaluminum halide to generate an active species with an empty orbital. mdpi.com Ethylene molecules then coordinate to this active site, forming a metal-alkyl intermediate. Chain propagation occurs through subsequent ethylene insertion. The process is terminated by β-hydride elimination, which releases the short-chain oligomer and regenerates the active catalyst. mdpi.com
| Catalyst Type | Cocatalyst | Activity | Selectivity | Reference |
| N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide-Ni(II) | Et₂AlCl | Up to 7.6 x 10⁶ g mol⁻¹(Ni) h⁻¹ | Varies with conditions | researchgate.net |
| 2-(1H-benzimidazol-2-yl)-phenoxy-Ni(II) | Et₂AlCl | Good | Varies with conditions | academie-sciences.fr |
| Phosphinito-imine-Ni(II) | MMAO or DEAC | > 10⁶ mol C₂H₄ /mol Ni ·h (with P(i-Pr)₂) | Mainly butenes | csic.es |
| Phosphinosulfonamide-Ni(II) | - | Active | Branched oligomers | wiley.com |
| Triazine-supported Ni(II) | MAO | Up to 10.55 × 10⁴ g/(mol Ni·h) | Low-carbon olefins | mdpi.com |
Cationic nickel(II) complexes derived from the abstraction of a chloride ion from precursors like (indenyl)Ni(PPh₃)Cl are effective precatalysts for the hydrosilylation of certain olefins. researchgate.netcdnsciencepub.com For instance, the reaction of styrene (B11656) with phenylsilane (B129415) (PhSiH₃) in the presence of (1-Me-indenyl)Ni(PPh₃)Cl and a cocatalyst such as NaBPh₄ or methylaluminoxane (MAO) produces 1-phenyl-1-ethylsilane in good yields. researchgate.netcdnsciencepub.com While this system can also catalyze the hydrosilylation of 1-hexene (B165129) and norbornene, it often results in mixtures of regio- and stereoisomers. researchgate.netcdnsciencepub.com
Mechanistic investigations suggest that the initially formed cationic nickel species is not the catalytically active species. researchgate.netcdnsciencepub.com Instead, a nickel-hydride (Ni-H) species, generated by the transfer of a hydride from the silane (B1218182) to the nickel center, is proposed to be the true catalyst. researchgate.netcdnsciencepub.com This is supported by the observation that the regioselectivity of the addition of PhSiH₃ to styrene, where the silyl (B83357) group predominantly adds to the α-carbon, is contrary to what would be expected from a mechanism involving carbocationic intermediates. researchgate.netcdnsciencepub.com
Well-defined bis(amino)amide nickel pincer complexes have emerged as highly efficient catalysts for the anti-Markovnikov hydrosilylation of terminal alkenes. epfl.chnih.gov These catalysts exhibit high turnover frequencies (up to 83,000 per hour) and turnover numbers (up to 10,000). nih.gov A key advantage of these systems is their remarkable functional group tolerance, allowing for the selective hydrosilylation of alkenes containing amino, ester, amido, ketone, and formyl groups. epfl.chresearchgate.net
The catalytic cycle with these pincer complexes is thought to involve a Ni(I)/Ni(III) pathway. nih.gov The mechanism is facilitated by the cooperative action of the ligand framework. researchgate.net For some systems, a slight modification of the reaction conditions enables tandem isomerization/hydrosilylation reactions of internal alkenes, leading to the formation of terminal alkyl silanes. epfl.chresearchgate.net
| Catalyst System | Substrate | Product Type | Key Features | Reference |
| (indenyl)Ni(PPh₃)Cl / NaBPh₄ or MAO | Styrene | Markovnikov | Ni-H active species proposed | researchgate.netcdnsciencepub.com |
| (indenyl)Ni(PPh₃)Cl / NaBPh₄ or MAO | 1-Hexene, Norbornene | Mixture of isomers | - | researchgate.netcdnsciencepub.com |
| Bis(amino)amide Ni pincer complexes | Terminal Alkenes | anti-Markovnikov | High TOF, excellent functional group tolerance | epfl.chnih.gov |
| Cationic Ni(II) allyl complexes | Olefins | - | Non-innocent allyl ligand assistance | researchgate.net |
Monomeric nickel(II) amido complexes readily undergo insertion reactions with heterocumulenes such as carbon dioxide (CO₂), phenyl isocyanate (PhNCO), and phenyl isothiocyanate (PhNCS). acs.org These reactions result in the formal insertion of the heterocumulene molecule into the nickel-nitrogen (Ni-N) bond. acs.org This reactivity highlights the nucleophilic character of the amido ligand in these complexes. nih.gov
The insertion of heterocumulenes is a common method to probe the reactivity of metal-amido bonds. nih.gov For example, the reaction of a nickel(II) amido complex with CO₂ would lead to the formation of a nickel carbamate (B1207046) complex. Similarly, reaction with an isocyanate would yield a nickel ureido complex. These transformations are generally facile and demonstrate the potential of these complexes to participate in reactions involving the formation of new C-N bonds.
While detailed studies on nickel(II) amido chloride complexes are specific, the general reactivity patterns of nickel amido complexes provide a strong basis for their expected behavior. The polarity of the Ni-N bond, with a partial negative charge on the nitrogen atom, drives the nucleophilic attack on the electrophilic carbon atom of the heterocumulene. nih.gov
Nickel(II) complexes with amide-containing ligands can catalyze the oxidative dehydrogenation of amines. In one instance, the preparation of a Ni(II) complex with the tetradentate diamide-diamine ligand N,N′-bis(S-prolyl)-1,2-ethanediamine in the presence of air resulted in the oxidative dehydrogenation of the two secondary amine groups of the ligand. rsc.orgresearchgate.net This reaction, involving molecular oxygen, yielded a complex with terminal 1-pyrroline (B1209420) groups. rsc.orgresearchgate.net The corresponding Ni(II) complex with the original, non-dehydrogenated ligand could be synthesized under strictly oxygen-free conditions. rsc.orgresearchgate.net
This reactivity demonstrates the ability of the Ni(II) center to facilitate the oxidation of coordinated amines. The mechanism likely involves the activation of O₂ by the nickel complex, leading to the abstraction of hydrogen atoms from the amine moieties. While the study focused on the intramolecular dehydrogenation of the ligand itself, it points to the potential of such complexes to act as catalysts for the oxidative dehydrogenation of external amine substrates. rsc.orgresearchgate.net The development of catalytic systems for the conversion of primary amines to nitriles is an area of significant interest, and nickel-based systems are promising candidates. researchgate.net
Activation and Functionalization Reactions
Nickel(II) complexes, including those with amido ligands, are increasingly recognized for their ability to catalyze C-H bond activation and functionalization reactions. researchgate.netpsu.edu The accessibility of multiple oxidation states (Ni(I), Ni(II), Ni(III), Ni(IV)) for nickel allows for diverse and unique reactivity pathways. researchgate.net
A common strategy involves the use of a directing group on the substrate, often an amide, which coordinates to the nickel center and positions a C-H bond for activation. researchgate.netmdpi.com For instance, Ni(II)-catalyzed direct arylation of C(sp³)-H bonds in aliphatic amides and C(sp²)-H bonds in aromatic amides has been achieved using an 8-aminoquinoline (B160924) moiety as a bidentate directing group. researchgate.net
The mechanism of these C-H functionalization reactions can vary. A plausible pathway often involves the following steps:
Coordination and Deprotonation: The amide substrate coordinates to the Ni(II) center, followed by deprotonation of the N-H bond to form a nickel-amido species. researchgate.netmdpi.com
C-H Activation: The C-H bond is cleaved, often through a concerted metalation-deprotonation (CMD) pathway, to form a nickelacycle intermediate. researchgate.netresearchgate.net
Oxidative Addition/Functionalization: The nickelacycle can then react with a coupling partner. For example, in an arylation reaction, oxidative addition of an aryl halide to the Ni(II) center can form a Ni(IV) intermediate. researchgate.netresearchgate.net
Reductive Elimination: The final C-C or C-heteroatom bond is formed via reductive elimination, regenerating a catalytically active nickel species. researchgate.netresearchgate.net
In some cases, a Ni(I)/Ni(III) catalytic cycle is proposed. researchgate.net For example, the direct amination of arenes with alkylamines, assisted by a bidentate directing group, is thought to proceed through such a pathway. researchgate.net Furthermore, the β-diketiminato Ni(III)-imide complex, [Me₃NN]Ni═NAd, has been shown to undergo hydrogen-atom abstraction (HAA) from C-H bonds, leading to the formation of a Ni(II)-amide and a carbon-centered radical, which can then recombine to form a C-N bond. acs.orgscispace.com
The choice of ligand, base, and oxidant can significantly influence the reaction pathway and outcome. researchgate.netmdpi.comresearchgate.net These nickel-catalyzed C-H functionalization reactions represent a powerful tool for the efficient construction of complex molecules from simple precursors. researchgate.netpsu.edu
| Reaction Type | Directing Group | Proposed Catalytic Cycle | Key Features | Reference |
| Intramolecular C(sp³)-H dehydrogenative cyclization | 8-Aminoquinoline | Ni(II)/Ni(III) | Forms β-lactams | mdpi.com |
| Direct arylation of C(sp³)-H bonds | 8-Aminoquinoline | Ni(II)/Ni(IV) | Tolerates various functional groups | researchgate.net |
| C-H/N-H oxidative annulation with alkynes | Amide | Ni(0) with base | Forms 1(2H)-isoquinolinones | researchgate.net |
| Direct amination of arenes | Bidentate | Ni(I)/Ni(III) | C(sp²)-H functionalization | researchgate.net |
| C-H amination via HAA | - | Ni(III)/Ni(II) | Involves radical intermediates | acs.orgscispace.com |
Alcoholysis of Amides
The transformation of amides into esters, known as alcoholysis, is a fundamentally important reaction in organic synthesis. However, it presents a significant challenge due to the high resonance stabilization of the amide C–N bond, which renders it one of the least reactive carbonyl functional groups. mdpi.com Traditional methods for amide alcoholysis often require harsh conditions, such as high temperatures and a large excess of the alcohol nucleophile under strongly acidic or basic conditions. nih.gov To circumvent these issues, transition-metal catalysis has emerged as a powerful strategy, with nickel-based systems showing particular promise for activating the typically inert amide C–N bond under milder conditions. nih.govnih.gov
Nickel(II) complexes, often involving amido and chloride ligands, are pivotal in facilitating this transformation. The general approach involves the activation of the amide C–N bond by a low-valent nickel center, which can be generated in situ from a Ni(II) precatalyst. nih.govnih.gov This catalytic approach not only provides an efficient route to esters from amides but also offers enhanced chemoselectivity, allowing for the transformation of amide moieties in the presence of other functional groups. clockss.org
Detailed Research Findings
Mechanistic studies, combining kinetic experiments and computational analysis, have provided significant insights into the nickel-catalyzed alcoholysis of amides. Research on the nickel(II)-catalyzed direct alcoholysis of 8-aminoquinoline amides revealed that the reaction likely proceeds via an intermediate where the amide coordinates to the nickel(II) center in an N,N,O-tridentate fashion. clockss.org Interestingly, these studies suggest that, unlike in C-H functionalization reactions, the alcoholysis pathway does not involve the deprotonation of the N-H bond of the 8-aminoquinoline directing group. clockss.org Kinetic data indicated that the active nickel(II) catalyst might exist in an oligomeric form in its resting state. clockss.org
Further research has broadened the scope of this transformation. Methodologies have been developed for the nickel-catalyzed esterification of various amides, including N-activated and unactivated substrates. For instance, a system using Ni(cod)₂ with an N-heterocyclic carbene (NHC) ligand, SIPr, was shown to effectively convert amides to their corresponding esters. nih.gov This process strategically circumvents catalyst poisoning by first catalyzing the esterification and then allowing for a subsequent deprotection step in a one-pot operation, demonstrating the reaction's versatility and mildness. nih.gov
The scope of the reaction has been demonstrated with a range of amide and alcohol substrates. The nickel-catalyzed conversion of amides to carboxylic acids (via a two-step, one-pot esterification/hydrolysis sequence) highlights the system's tolerance to various functional groups. nih.gov The initial esterification step works for a variety of benzamide derivatives and alcohol partners. nih.gov
Below are data tables summarizing the scope of the nickel-catalyzed alcoholysis of amides from key research findings.
| Entry | Alcohol | Temperature (°C) | Yield of Ester (%) |
|---|---|---|---|
| 1 | Methanol (B129727) | 80 | 93 |
| 2 | Ethanol | 80 | 91 |
| 3 | Isopropanol | 80 | 89 |
| 4 | tert-Butanol | 110 | 90 |
| 5 | Benzyl alcohol | 110 | 91 |
| 6 | Phenol | 110 | 40 |
Reaction Conditions: Amide (1.0 equiv), Ni(cod)₂ (10 mol%), SIPr (10 mol%), alcohol (1.25 equiv), and toluene (B28343) (1.0 M) heated for 24 h in a sealed vial under an atmosphere of N₂. Yields determined by ¹H NMR analysis. nih.gov
| Entry | Amide Substrate | Yield of Methyl Ester (%) |
|---|---|---|
| 1 | N-(4-methoxyphenyl)-N-(naphthalen-2-yl)benzamide | 94 |
| 2 | N-(4-fluorophenyl)-N-(naphthalen-2-yl)benzamide | 95 |
| 3 | N-(naphthalen-2-yl)-N-phenyl-[1,1'-biphenyl]-4-carboxamide | 92 |
| 4 | N-(naphthalen-2-yl)-N-phenylfuran-2-carboxamide | 88 |
| 5 | N-benzyl-N-(naphthalen-2-yl)benzamide | 92 |
| 6 | N,N-dibenzylbenzamide | 70 |
Reaction Conditions: Amide (1.0 equiv), Ni(cod)₂ (10 mol%), SIPr (10 mol%), methanol (1.25 equiv), and toluene (1.0 M) heated at 110 °C for 24 h in a sealed vial under an atmosphere of N₂. Yields determined by ¹H NMR analysis. nih.gov
These findings collectively underscore the utility of nickel(II) amido chloride complexes and their derivatives in catalysis. They enable the cleavage of the robust amide C–N bond for alcoholysis under relatively mild conditions, providing a valuable synthetic tool for the preparation of esters from readily available amides. nih.govnih.gov
Mechanistic Investigations of Reactions Involving Nickel Ii Amido Chloride Intermediates
Elucidation of Catalytic Cycles
The versatility of nickel catalysis stems from its ability to access multiple oxidation states, leading to diverse catalytic cycles. For reactions involving nickel(II) amido chloride intermediates, several redox cycles have been proposed and investigated, primarily the Ni(0/II/III) and Ni(I/III) pathways, often initiated by single-electron transfer events.
Ni(0/II/III) Redox Cycles
Recent in-depth mechanistic studies, particularly in the realm of nickel-photoredox catalyzed amide arylation, have provided strong evidence for the dominance of a Ni(0/II/III) catalytic cycle. researchgate.netresearchgate.netnih.gov This cycle contrasts with other nickel-photoredox C-heteroatom couplings that typically proceed via Ni(I/III) manifolds. researchgate.net
The cycle is initiated by the reduction of a Ni(II) precatalyst, such as Nickel(II) chloride (NiCl₂), to an active Ni(0) species. researchgate.netescholarship.org This photochemical activation step can lead to an observable induction period in the reaction kinetics. researchgate.netnih.gov The active Ni(0) catalyst then undergoes oxidative addition into an aryl halide (e.g., aryl bromide) to form a Ni(II) aryl halide species. researchgate.netescholarship.org Subsequent ligand exchange with an amide nucleophile, followed by deprotonation, yields the key Ni(II) aryl amido complex, which has been identified as the catalyst resting state in these reactions. researchgate.netresearchgate.netnih.gov
| Step | Description | Nickel Oxidation State Change | Key Intermediate |
| Activation | Reduction of Ni(II) precatalyst | II → 0 | Ni(0) |
| Oxidative Addition | Addition of aryl halide to Ni(0) | 0 → II | Ni(II) aryl halide |
| Ligand Exchange | Formation of the amido complex | II → II | Ni(II) aryl amido |
| Oxidation | SET oxidation of the Ni(II) amido complex | II → III | Ni(III) aryl amido |
| Reductive Elimination | C–N bond formation | III → I | Ni(I) species |
| Regeneration | Reduction of Ni(I) to Ni(0) | I → 0 | Ni(0) |
Ni(I/III) Redox Cycles
An alternative and frequently proposed mechanism for nickel-catalyzed cross-coupling reactions is the Ni(I/III) redox cycle. nih.govnih.gov This pathway has been established as a potentially general paradigm in both photoredox and electrochemical nickel-catalyzed carbon-heteroatom bond formations, including aminations and etherifications. researchgate.netnih.gov
In a typical Ni(I/III) cycle, a Ni(I) species is the active catalyst that initiates the cycle. This Ni(I) complex can undergo oxidative addition with an aryl halide to directly form a Ni(III) aryl intermediate. rsc.orgchemrxiv.org In some electrochemical systems, a Ni(II) precatalyst is first reduced to a Ni(I) species, which then reacts with the aryl halide. chemrxiv.orgnih.gov Comproportionation between the initially formed Ni(III) species and another Ni(I) equivalent can sometimes lead to a stable Ni(II) aryl intermediate off-cycle, which must be re-oxidized to enter the productive cycle. nih.gov
Following the formation of the Ni(III) aryl species, coordination of the amine nucleophile and subsequent deprotonation generates a Ni(III) aryl amido intermediate. researchgate.net This high-valent complex then undergoes facile reductive elimination to form the C–N bond and release the product, regenerating a Ni(I) species that continues the catalytic cycle. nih.gov The Ni(I/III) pathway avoids the involvement of Ni(0) intermediates and can be sustained in the absence of light or a photocatalyst by using chemical or electrochemical reductants. researchgate.netnih.gov Mechanistic investigations using techniques like EPR spectroscopy have been crucial in distinguishing between the Ni(0/II/III) and Ni(I/III) manifolds. researchgate.netescholarship.org
| Step | Description | Nickel Oxidation State Change | Key Intermediate |
| Oxidative Addition | Addition of aryl halide to Ni(I) | I → III | Ni(III) aryl halide |
| Ligand Exchange/Deprotonation | Formation of the amido complex | III → III | Ni(III) aryl amido |
| Reductive Elimination | C–N bond formation | III → I | Ni(I) species |
Single-Electron Transfer (SET) Mechanisms
Single-electron transfer (SET) processes are fundamental to initiating and propagating many nickel-catalyzed reactions involving amido intermediates, particularly under photoredox or electrochemical conditions. nih.govacs.org Nickel is well-suited for these mechanisms due to its propensity to participate in one-electron processes. nih.govprinceton.edu
In the context of the catalytic cycles described above, SET plays a dual role. First, it can be responsible for the initial generation of the active catalyst, for instance, through the single-electron reduction of a stable Ni(II) precatalyst to a catalytically active Ni(I) or Ni(0) species. princeton.eduprinceton.edu Second, and more critically, SET is the key step for activating the stable Ni(II) aryl amido intermediate towards reductive elimination. nih.gov A photoexcited photocatalyst or an electrochemical potential can induce a single-electron oxidation of the Ni(II) amido complex to the corresponding Ni(III) complex. nih.govprinceton.edu This change in oxidation state dramatically increases the electrophilicity of the nickel center and drastically lowers the barrier for the subsequent C–N bond-forming reductive elimination step. nih.govprinceton.edu This strategy provides a powerful alternative to traditional methods that rely on sterically demanding or electronically tuned ligands to promote this challenging step. nih.gov
Elementary Steps in Nickel(II) Amido Reactivity
Oxidative Addition to Nickel(II) Centers
While oxidative addition is more commonly associated with low-valent Ni(0) or Ni(I) species, the oxidation of Ni(II) centers is a crucial elementary step in several catalytic manifolds. chemrxiv.orgmst.edu In photoredox and electrochemical C-N coupling reactions, the key Ni(II) aryl amido intermediate is itself subject to an oxidative process. researchgate.netnih.gov This step involves the transfer of a single electron from the Ni(II) complex to an external oxidant (like a photoexcited catalyst or an anode), which can be viewed as a form of oxidative addition. nih.govprinceton.edu
This oxidation generates a transient, yet highly reactive, Ni(III) aryl amido species. researchgate.net The feasibility of this step is supported by stoichiometric experiments where the exposure of isolated Ni(II) amido complexes to chemical oxidants resulted in facile product formation. nih.govprinceton.edu In some specialized systems, a two-electron oxidative addition to a Ni(I) precursor has been shown to directly yield a Ni(III) complex, bypassing a Ni(II) intermediate altogether. acs.org The direct oxidative addition of an electrophile to a stable Ni(II) amido complex, which would form a Ni(IV) species, is less common but remains an area of mechanistic inquiry.
Identification and Characterization of Reactive Intermediates
In several nickel-catalyzed amination reactions, particularly those employing photoredox or electrochemical methods, the nickel(II) aryl amido complex has been consistently identified as the catalyst's resting state. nih.govresearchgate.netescholarship.orgresearchgate.netescholarship.org This intermediate forms after oxidative addition of the aryl halide and subsequent ligand exchange with the amine, followed by deprotonation. nih.govresearchgate.net Its relative stability compared to other species in the catalytic cycle causes it to accumulate, making it observable during the reaction. nih.gov
Experimental studies using 19F-NMR spectroscopy have successfully detected the formation of Ni(II) aryl amido intermediates, which were then confirmed to be the likely resting state of the nickel catalyst. nih.govchemrxiv.org These complexes can be synthesized independently and characterized. For instance, the complex Ni(II)(dtbbpy)(C6H4CF3)(NHCy) was prepared and shown to be stable for several days under an argon atmosphere at low temperatures. nih.gov This stability contrasts with the corresponding Ni(II) aryl bromide species, which decomposes more readily. nih.gov The identification of the Ni(II) aryl amido complex as the resting state is crucial, as its subsequent oxidation is often the rate-limiting step required to advance the catalytic cycle and form the final C–N bond. nih.govresearchgate.netescholarship.org
Table 1: Characterization of a Representative Ni(II) Aryl Amido Intermediate
| Property | Observation | Reference |
| Complex | Ni(II)(dtbbpy)(C6H4CF3)(NHCy) | nih.gov |
| Synthesis | Reaction of Ni(0)(dtbbpy), 4-bromobenzotrifluoride, and cyclohexylamine | nih.gov |
| Stability | Stable for several days in solid state at -20 °C under Ar | nih.gov |
| 19F-NMR (DMSO-d6) | Main peak at -60.29 ppm | nih.gov |
| Electrochemical Data | Two reversible redox signals at E1/2 = -1.49 and -1.72 V (vs Fc+/0) | nih.gov |
| UV-Vis Data | Absorption peaks at 295 and 304 nm | nih.gov |
| Catalytic Role | Identified as the probable resting state in electrochemical aryl amination | nih.govchemrxiv.org |
The formation of nickel(III) amido intermediates is a critical step that enables the final C–N reductive elimination, a process often challenging from a Ni(II) center at ambient temperatures. chemrxiv.orgnih.gov These high-valent species are typically generated through a single-electron oxidation of the more stable Ni(II) aryl amido resting state. nih.govnih.govresearchgate.netnih.gov In electrochemical systems, this oxidation can be promoted by a redox mediator, such as bromide in the supporting electrolyte. nih.govacs.org In photoredox catalysis, the excited state of a photocatalyst can serve as the oxidant. nih.govnih.gov
The generation of a Ni(III) aryl amido species dramatically lowers the energy barrier for reductive elimination. nih.gov For example, upon oxidation of a Ni(II) aryl amido complex, the resulting Ni(III) intermediate was calculated to have a reductive elimination barrier of only 3 kcal/mol. nih.gov This facile elimination produces the desired aryl amine product and regenerates a lower-valent nickel species, typically Ni(I), which continues the catalytic cycle. nih.govnih.gov
The existence of these Ni(III) intermediates has been supported by stoichiometric experiments. Adding a chemical oxidant like ferrocenium (B1229745) tetrafluoroborate (B81430) (FcBF4) to a solution containing a Ni(II) aryl amido complex leads to its conversion into the amination product, which is consistent with the transient formation of a Ni(III) species that rapidly undergoes reductive elimination. nih.gov Furthermore, stable cationic Ni(III)-imide complexes, supported by bulky phosphine (B1218219) ligands, have been synthesized and characterized by X-ray diffraction, providing tangible models for these reactive intermediates. nih.gov
Table 2: Comparison of Key Nickel Amido/Imido Intermediates
| Species | Oxidation State | Key Feature | Method of Generation | Subsequent Reaction | Reference |
| [LNi(II)(Ar)(NHR)] | Ni(II) | Catalyst resting state | Deprotonation of Ni(II)-amine complex | Oxidation to Ni(III) | nih.govnih.gov |
| [LNi(III)(Ar)(NHR)]Br | Ni(III) | Highly reactive intermediate | Oxidation of Ni(II) amido complex | Facile C-N reductive elimination | nih.govchemrxiv.org |
| [(dtbpe)Ni=NAd]+ | Ni(III) | Stable, characterizable imide | One-electron oxidation of Ni(II) imide | H-atom abstraction | nih.gov |
Nickel(I) complexes are frequently proposed and identified as key intermediates in various nickel-catalyzed cross-coupling reactions. nih.govchemrxiv.org Their involvement is particularly prominent in catalytic cycles that differ from the Ni(0)/Ni(II) paradigm. In some electrochemical aminations, a Ni(I) species, [LNi(I)Br], is proposed to be the active catalyst that undergoes oxidative addition with the aryl halide to form a Ni(III) intermediate directly. chemrxiv.org However, other studies suggest that a Ni(I)/Ni(III) self-sustained manifold can be discarded based on kinetic and EPR measurements, favoring a Ni(0)/Ni(II)/Ni(III) cycle instead. nih.govresearchgate.netescholarship.org
Synthetically, stable nickel(I) amido complexes have been prepared and serve as versatile starting materials for other low-coordinate nickel(I) compounds. acs.orgnih.gov For example, the easily prepared anionic complex K{Ni[N(SiMe3)(2,6-iPr2-C6H3)]2} can be used to synthesize neutral two- and three-coordinate nickel(I) amido complexes through reactions involving proton transfer and ligand substitution. acs.orgnih.gov These well-defined Ni(I) complexes provide valuable models for understanding their structure and reactivity within catalytic cycles. ucla.edu
Kinetic Studies and Reaction Rate Determinants
Kinetic studies are essential for elucidating the mechanisms of nickel-catalyzed reactions and identifying the factors that control their rates. In several Ni-photoredox and electrochemical aminations, the rate-limiting step has been identified as the oxidation of the Ni(II) aryl amido resting state to the corresponding Ni(III) species. nih.govresearchgate.netescholarship.orgresearchgate.netescholarship.org This is supported by kinetic data showing that the reaction rate is dependent on factors that influence this specific oxidation event.
In Ni-photoredox amide arylation, using NiCl2 as a precatalyst leads to an observable induction period. nih.govresearchgate.netescholarship.org This delay is attributed to the time required for a photochemical event to generate the active Ni(0) species. nih.govresearchgate.netescholarship.org The length of this induction period can be prolonged by an unproductive comproportionation reaction between the Ni(II) precatalyst and the newly formed Ni(0). nih.govescholarship.org Kinetic analysis revealed that after this initial phase, the reaction rate was not significantly affected by the initial concentrations of the amide or aryl bromide. escholarship.org
Table 3: Summary of Kinetic Findings in Nickel-Catalyzed Aminations
| Reaction Type | Proposed Rate-Determining Step | Kinetic Evidence | Reference |
| Ni-Photoredox Amide Arylation | Photochemically-mediated Ni(II)/Ni(III) oxidation | Induction period with Ni(II) precatalyst; rate independent of substrate concentration after induction. | nih.govescholarship.org |
| Ni-Dipyrrin C-H Amination | Hydrogen Atom Abstraction (HAA) | Large primary KIE (31.9 ± 1.0); 1st order in catalyst, 0th order in substrate. | nih.gov |
| Ni-Catalyzed 1,2-Carboamination | Alkene coordination to Ni catalyst | Supported by a series of kinetic studies. | chemrxiv.org |
| Ni-Catalyzed Aryl Thioether Amination | Oxidative addition of aryl chloride | Identified via detailed NMR and kinetic analysis. | ethz.ch |
Theoretical and Computational Chemistry of Nickel Ii Amido Chloride Systems
Density Functional Theory (DFT) Applications in Nickel(II) Amido Chemistry
Density Functional Theory (DFT) has become an indispensable tool for investigating the properties of nickel(II) amido complexes. nih.govrsc.orgacs.orgnih.govscispace.comclockss.orgmdpi.comacs.orgrsc.orgmdpi.comresearchgate.netscispace.com It offers a balance between computational cost and accuracy, enabling detailed analysis of molecular geometries, electronic structures, and spectroscopic properties that are often difficult to probe experimentally.
DFT calculations are widely used to predict the ground-state geometries of nickel(II) amido chloride complexes with high accuracy. mdpi.comacs.org By optimizing the molecular structure, researchers can obtain key parameters such as bond lengths and angles, which can be validated against experimental data from X-ray crystallography. acs.org
For instance, DFT optimization of pseudo-octahedral Ni(II) complexes with amido ligands has successfully reproduced the structural metrics observed in the solid state. nih.gov Calculations using the O3LYP functional have shown that the Ni–N(amido) bond lengths are consistently shorter than other Ni–N contacts, a finding that aligns with crystallographic data. nih.gov In a study of Ni(II) tris(oxime)amine dichloride, various DFT models were evaluated, with the B3LYP/6-31G(d) & 6-311++G(d,p) level of theory providing a geometry with only a 1.0% average deviation from the experimental X-ray structure. acs.org These computational models accurately reproduce features like the pseudo-octahedral geometry and intramolecular hydrogen bonding. acs.org
Similarly, for square planar Ni(II) complexes, DFT has been used to confirm the geometry and analyze the coordination environment. scispace.commdpi.com In one case, the optimized structure of a complex featuring a tetradentate dianionic macrocyclic ligand revealed a square planar nickel center with Ni-N(amide) bond lengths between 1.85-1.87 Å, consistent with previously reported complexes. scispace.com
Table 1: Comparison of DFT-Calculated and Experimental Bond Lengths in Nickel(II) Amido Complexes
| Complex | Bond | DFT-Calculated Length (Å) | Experimental Length (Å) | Reference |
|---|---|---|---|---|
| (ClL)2Ni | Ni–N(amido) | ~2.01 | 2.00–2.02 | nih.gov |
| [NiII(L)] | Ni-N(amide) | Not specified | 1.85-1.87 | scispace.com |
| Ni(TRISOXH3)Cl2 | Overall Geometry | 1.0% avg. deviation | X-ray structure | acs.org |
| [Ph-PNP]NiCl | Ni-N(amido) | Not specified | 1.886 (related complex) | researchgate.net |
Note: The table presents representative data from different studies. (ClL)2Ni is a pseudo-octahedral complex with diarylamido ligands. [NiII(L)] is a square planar complex with a tetradentate macrocyclic ligand.
Understanding the electronic structure of nickel(II) amido chloride systems is crucial for explaining their reactivity and spectroscopic properties. DFT calculations provide detailed information about frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—as well as the distribution of electron density and spin. nih.govmdpi.com
In paramagnetic, pseudo-octahedral d⁸ Ni(II) complexes, the two singly occupied molecular orbitals (SOMOs) are often predicted by DFT to be primarily metal-based, with major contributions from the d(z²) and d(x²-y²) orbitals. nih.gov Spin density plots confirm the localization of unpaired electrons on the nickel center. nih.gov However, studies also show that there can be a non-negligible contribution from the amido nitrogen p-orbitals to the SOMOs, indicating a degree of covalency and electronic communication between the metal and the ligand. rsc.org
For square-planar Ni(II) complexes, which are typically diamagnetic, the analysis focuses on the HOMO and LUMO. In water-soluble nickel(II) guanidine (B92328) complexes used for C-H bond chlorination, DFT calculations indicated a singlet ground state where the d(z²) and d(x²-y²) orbitals correspond to the HOMO and LUMO, respectively. rsc.org Analysis of Hirshfeld spin density has also been employed to characterize reactive intermediates, such as a Ni(III)-oxyl (NiIII-O•) species, by quantifying the spin on the nickel center and the oxygen atom. scispace.com
Table 2: Frontier Molecular Orbital Characteristics in Nickel(II) Amido Systems
| Complex System | Orbital | Primary Character | Key Findings | Reference |
|---|---|---|---|---|
| Pseudo-octahedral (CF3L)2Ni | SOMOs | Ni d(z²), d(x²-y²) | Fragment contributions from Ni are 80% and 84% respectively. | nih.gov |
| Square-planar Ni(II)-guanidine | HOMO | Ni d(z²) | Singlet ground state predicted. | rsc.org |
| Square-planar Ni(II)-guanidine | LUMO | Ni d(x²-y²) | Singlet ground state predicted. | rsc.org |
| Ni(II)-PyMAC hydroperoxo intermediate | SOMO | Ni–σ* d(z²)−p(z) (Ni–O) | Indicates formation of Ni(III) after O-O bond cleavage. | mdpi.com |
Note: PyMAC refers to Pyridine (B92270) Macrocycle complexes.
While detailed energy decomposition analyses are not always reported, computational studies provide significant insight into the nature and strength of bonds within nickel(II) amido chloride complexes. The analysis of DFT-optimized geometries reveals key bond lengths, which are inversely related to bond strength. For example, the consistently short Ni–N(amido) bond distances observed in various complexes point to a strong, covalent interaction. nih.govresearchgate.net
The electronic structure analysis further clarifies the bonding. The mixing of nickel d-orbitals with amido nitrogen p-orbitals, as seen in FMO compositions, is direct evidence of covalent character in the Ni-N bond. rsc.org This dπ–pπ interaction is crucial for the electronic properties and reactivity of the complex. rsc.org In some pincer-type nickel(II) amido complexes, the N(amido)–Ni bond is found to be shorter than in analogous complexes, indicating a particularly strong bond formed by the amido nitrogen. researchgate.net Computational studies on reactive intermediates, such as nickel-oxo species, have used optimized Ni-O bond lengths (1.8–1.9 Å) to distinguish between a single nickel-oxo bond and a double bond, which helps in assigning the formal oxidation state of the metal. mdpi.com
Computational methods, particularly Time-Dependent DFT (TD-DFT), are powerful tools for predicting and interpreting the spectroscopic properties of nickel(II) amido chloride systems. nih.govacs.org By calculating electronic transitions and vibrational frequencies, researchers can assign features in experimental spectra to specific molecular processes.
TD-DFT calculations have been successfully used to simulate the UV-Vis absorption spectra of pseudo-octahedral and square planar Ni(II) complexes. nih.govmdpi.comresearchgate.net These calculations help in identifying ligand-field transitions and charge-transfer bands, providing insight into the electronic structure. nih.govnih.gov For example, in Ni(II) complexes with indanyloxazoline ligands, TD-DFT helps to understand the ligand field contributions that promote cross-coupling reactions. nih.gov
For vibrational spectroscopy, DFT frequency calculations are essential for assigning bands in Infrared (IR) and Raman spectra. acs.org By comparing calculated vibrational modes to experimental data, a detailed understanding of the molecule's vibrational structure can be achieved. This process is often enhanced by using isotope substitution in both the synthesis and the calculations. In the study of Ni(II) tris(oxime)amine dichloride, this combined approach allowed for the confident assignment of 28 key normal modes in the vibrational spectra. acs.org Similarly, calculated resonance Raman (RR) spectra for a nickel-substituted rubredoxin model showed excellent agreement with experimental results, validating the computational model's ability to reflect the electronic structure of the active site. nih.gov
Computational Modeling of Reaction Mechanisms
Computational modeling is a cornerstone of modern mechanistic studies in catalysis, allowing for the exploration of entire reaction pathways that are inaccessible to direct experimental observation. acs.orgnih.govscispace.commdpi.com For reactions catalyzed by nickel(II) amido chloride systems, DFT calculations are used to map out the potential energy surfaces of catalytic cycles.
By calculating the energies of reactants, intermediates, products, and, crucially, the transition states that connect them, DFT can generate a complete reaction energy profile. nih.govscispace.com This profile reveals the step-by-step mechanism and identifies the rate-determining step—the transition state with the highest energy barrier.
Similarly, for the Ni-catalyzed C–H oxidative cycloaddition of aromatic amides with alkynes, DFT calculations showed that the cycle begins with the oxidative addition of the amide N–H bond to form a Ni(II)-hydride complex. acs.org This is followed by a unique σ-complex-assisted metathesis (σ-CAM) for the C-H metalation step. acs.org In the Ni/IPr-catalyzed amidation of esters, the mechanism also proceeds through oxidative addition, followed by proton transfer and C-N reductive elimination, with calculated barriers of 16.9 to 20.4 kcal/mol depending on the substrate. mdpi.com
Table 3: Calculated Activation Barriers for Key Steps in Ni-Catalyzed Reactions
| Reaction | Catalytic Step | Calculated Barrier (kcal/mol) | Computational Method | Reference |
|---|---|---|---|---|
| Amide to Ester Conversion | Oxidative Addition (Rate-Determining) | 26.0 | DFT | scispace.com |
| C-N Cross-Coupling | Oxidative Addition | 9.0 | M06/B3LYP | nih.gov |
| C-N Cross-Coupling | Reductive Elimination | 16.4 | M06/B3LYP | nih.gov |
| Amidation of Methyl Benzoate | Overall Barrier | 20.4 | DFT | mdpi.com |
| Amidation of Methyl 3-phenylpropionate | Overall Barrier | 16.9 | DFT | mdpi.com |
Elucidation of Selectivity and Reactivity Trends
Computational chemistry provides a powerful lens for understanding the factors that control reaction outcomes in nickel catalysis. By modeling reaction pathways and transition states, researchers can uncover the origins of selectivity and reactivity in nickel(II) amido chloride systems and related complexes.
Density Functional Theory (DFT) calculations have been instrumental in exploring the chemoselectivity of Ni-catalyzed cross-coupling reactions involving resonance-destabilized amides. acs.org Studies on N-glutarimide amides have identified two primary effects responsible for their high reactivity in C–N bond activation: the presence of coordinating N-substituents and geometric twisting of the amide bond. The carbonyl substituent on the glutarimide (B196013) acts as a directing group, facilitating the formation of a key reactive intermediate through a nickel-oxygen interaction, which is crucial for the subsequent C–N bond cleavage. acs.org Furthermore, the inherent geometric twist in these amides weakens the resonance stability, lowering the energy barrier for the C–N bond to stretch during the oxidative addition step. acs.org
For the observed chemoselectivity between decarbonylative and non-decarbonylative pathways, computations show that while the C–C reductive elimination to form a ketone is kinetically faster, the resulting ketone is thermodynamically less stable than the decarbonylated biaryl product. acs.org These calculations also suggest that the nickel catalyst can facilitate the decarbonylation of the resulting biaryl ketones through an unusual C–C bond activation mechanism. acs.org
The influence of other functional groups on reactivity and selectivity has also been elucidated. In Suzuki-Miyaura reactions, the coordination of aldehydes and ketones to the nickel(0) center is energetically favorable. chemrxiv.org This interaction can lead to enhanced reactivity and exquisite site-selectivity, to the point of reversing the established reactivity order of aryl halides (I > Br > Cl). chemrxiv.org The selectivity arises from the rapid oxidative addition of aryl halides where the C-X bond is conjugated with the carbonyl group. chemrxiv.org Conversely, when non-conjugated aldehydes or ketones are present as exogenous additives, they can inhibit the reaction by strongly coordinating to the nickel center. chemrxiv.org
| Reaction Type | Controlling Factors (Elucidated by DFT) | Key Insights |
| Amide C-N Bond Activation | Coordinating N-substituents, Geometric twisting | N-substituents act as directing groups; twisting weakens resonance, lowering the activation barrier. acs.org |
| Suzuki-Miyaura Cross-Coupling | Coordination of substrate functional groups (aldehydes, ketones) | Coordination of conjugated carbonyls to Ni(0) enhances reactivity and can reverse normal halide selectivity. chemrxiv.org |
| Oxidative Addition of Aryl Halides | Halide identity (Cl, Br, I), Mechanistic pathway (SNAr vs. halide abstraction) | Selectivity depends on the relative transition state energies of competing pathways. rsc.org |
| Decarbonylative vs. Non-decarbonylative Coupling | Kinetic vs. Thermodynamic control | Ketone formation is kinetically favored, but the decarbonylated product is thermodynamically more stable. acs.org |
Investigation of Ligand Electronic and Steric Effects on Reaction Pathways
The ligands coordinated to the nickel center play a pivotal role in dictating the catalytic activity and selectivity of the complex. Computational studies allow for a systematic investigation of how the electronic and steric properties of these ligands influence reaction pathways.
In pseudo-octahedral nickel(II) complexes featuring benzannulated pincer-type amido ligands, DFT calculations have been used to correlate ligand structure with the complex's electronic properties. nih.gov By optimizing the geometries of complexes with different substituents on the ligand framework (e.g., -CF₃, -Cl), researchers have reproduced experimentally observed structural metrics, such as Ni–N bond distances. nih.gov These calculations show that the unpaired electrons in the triplet ground state are primarily localized on the nickel metal center, occupying orbitals with mainly dz² and dx²–y² character, as expected for a pseudo-octahedral d⁸ Ni(II) ion. nih.gov The identity of the substituent has a notable influence on the potential and reversibility of oxidation events. nih.gov
Similarly, DFT analysis of nickel(II) complexes with tridentate CNC-pincer N-heterocyclic carbene (NHC) ligands, which contain an amido donor, reveals how electronic modifications to the ligand affect metal-ligand bonding. worldscientific.com Natural Bond Orbital (NBO) analysis shows that the NHC–Ni bond consists of both ligand-to-metal donation and metal-to-ligand back-donation. worldscientific.com The strength of these interactions is influenced by substituents on the NHC ring, demonstrating that the electronic character of the ligand can be systematically tuned to modulate the properties of the metal center. worldscientific.com
The interplay between steric and electronic effects is critical for catalytic performance. A study on α-iminocarboxamidato-nickel(II) complexes, which were surprisingly inactive for ethylene (B1197577) polymerization, used DFT calculations to uncover the reasons. researchgate.net The results indicated that the inactivity was due to a combination of a highly unfavorable steric environment around the metal center, undesirable London dispersion interactions between the ligands, and a strong electrostatic stabilization conferred by the ligands. researchgate.net This highlights how excessive steric bulk can hinder substrate access and subsequent reaction steps. In other systems, such as terpyridine-nickel complexes used for alkyl-alkyl cross-coupling, it has been suggested that while electronic factors have a moderate influence, the most dramatic effects on reactivity arise from steric and solubility factors. lehigh.edu
The impact of ligand steric bulk is also evident in the synthesis of nickel(II) amido complexes derived from bulky β-diketiminate ligands. acs.orgnih.gov These bulky ligands can enforce unusual coordination geometries, such as a three-coordinate nickel(II) center, which in turn influences the reactivity of the resulting amido complex. acs.orgnih.gov Computational studies on α-diimine nickel(II) complexes in Suzuki-Miyaura cross-coupling reactions further confirm the importance of ligand architecture, showing that variations in the steric hindrance of the ligand framework lead to significant differences in catalytic yields. acs.org
| Ligand System | Investigated Effect | Computational Method | Key Finding |
| Pincer-type Amido Ligands | Electronic (substituent effects: -CF₃, -Cl) | DFT (O3LYP, PBE0) | Substituents modulate the redox potentials and reversibility of oxidation events. nih.gov |
| CNC-pincer NHC Ligands | Electronic (substituent effects: -H, -Cl, -CN) | DFT, NBO analysis | Substituents influence the balance of ligand-to-metal donation and metal-to-ligand back-donation. worldscientific.com |
| α-iminocarboxamidato Ligands | Steric and Electronic | DFT | A sterically demanding ligand environment and unfavorable dispersion interactions can render a complex inactive. researchgate.net |
| β-diketiminate Ligands | Steric | N/A (Comparative analysis) | Bulky ligands can stabilize unusual, low-coordinate geometries like three-coordinate Ni(II) amido complexes. acs.orgnih.gov |
| α-Diimine Ligands | Steric | Experimental (supported by general principles) | Variations in ligand steric bulk directly correlate with catalytic yields in cross-coupling. acs.org |
Future Research Directions and Emerging Applications in Nickel Ii Amido Chloride Chemistry
Development of Novel Ligand Architectures for Enhanced Reactivity and Selectivity
The ligand framework surrounding the nickel center is paramount in dictating the catalyst's performance. The development of sophisticated ligand architectures is a cornerstone of future research, aiming to fine-tune the steric and electronic environment of the nickel ion for enhanced reactivity and selectivity.
Researchers are moving beyond simple phosphines and N-heterocyclic carbenes (NHCs) to more complex, tailored ligand systems. Pincer-type ligands, which bind to the metal center through three points, have shown considerable promise. researchgate.net For instance, diamido diphosphine ligands of the type [N(o-C6H4PR2)2]⁻ have been used to create well-defined, diamagnetic Ni(II) complexes. researchgate.net The synthesis involves the reaction of the lithium salt of the pincer ligand with a nickel(II) chloride source, yielding [R-PNP]NiCl complexes that are active precursors for Kumada coupling reactions. researchgate.net
Another promising area is the use of aminophenolate and dioxopentaamine macrocyclic ligands. acs.orgmdpi.com Aminophenolate ligands offer an attractive design feature where the sterically accessible oxygen atom can facilitate interaction with substrates. mdpi.com Similarly, dioxopentaamine macrocycles can be doubly deprotonated to form stable, square-planar Ni(II) complexes capable of activating molecular oxygen. acs.org The synthesis of these complexes often involves the direct reaction of the ligand with a nickel(II) salt, such as nickel(II) chloride. mdpi.com The stereoelectronic properties of these ligands can be systematically modified to influence the spin-state and coordination geometry of the Ni(II) center, which in turn affects catalytic activity in reactions like alkane hydroxylation. rsc.org
Bulky β-diketiminate ligands have also been employed to generate three-coordinate nickel(II)-amido complexes, L(Me)NiN(SiMe₃)₂, from their corresponding chloride precursors. nih.gov These low-coordinate complexes are of fundamental interest due to their high reactivity. nih.govacs.org The exploration of such ligand architectures is crucial for stabilizing reactive nickel intermediates and enabling challenging transformations.
| Ligand Type | Precursor Example | Resulting Ni(II) Complex Example | Key Feature |
| Amido Diphosphine (Pincer) | [Ph-PNP]Li | [Ph-PNP]NiCl | High stability and activity in Kumada coupling. researchgate.net |
| Aminophenolate | 2-(pyrrolidin-1-yl)phenol | [(py)₃Ni(OAr)Br] | Potentially chiral architecture for asymmetric catalysis. mdpi.com |
| Dioxopentaamine (Macrocycle) | Dioxopentaamine ligand | [Ni(II)(H₋₂L)]⁰ | Capable of O₂ uptake and activation. acs.org |
| β-Diketiminate | L(Me) ligand, NiCl₂(THF)₁.₅ | [L(Me)NiCl]₂ | Access to low-coordinate, highly reactive species. nih.gov |
| Oxime-Amide | bis-Chelate oxime–amide ligands | Anionic and cationic Ni(II) complexes | Formation of stacked, parallel metal ion columns. mdpi.com |
Exploration of New Catalytic Transformations
Building on the development of new ligands, a major research thrust is the discovery of novel catalytic reactions mediated by nickel(II) amido chloride derivatives and their in-situ generated active species. While nickel is well-known for cross-coupling, its utility is being expanded to a wider range of organic transformations.
One significant area of advancement is in carbon-carbon cross-coupling reactions that proceed through unconventional mechanisms. For example, a two-coordinate Ni(II)-bis(amido) complex has been shown to catalyze C-C cross-coupling via observable Ni(I), Ni(II), and Ni(III) intermediates. scispace.comresearchgate.net The catalytic cycle is initiated by the addition of a Grignard reagent to the Ni(II) bis(amido) complex, which then reduces an organic halide to generate an organic radical and a Ni(III) species. scispace.com This pathway, distinct from traditional palladium-catalyzed cycles, opens the door for coupling challenging substrates. scispace.com
Nickel(II) complexes derived from in-situ ligand transformations are also enabling new catalytic applications. For instance, a nickel-mediated reaction between 2-cyano pyrimidine (B1678525) and hydroxylamine (B1172632) hydrochloride unexpectedly produced a dimeric, hexa-coordinated Ni(II) complex. rsc.org This complex, featuring chloride ligands, proved to be an efficient catalyst for the chemical fixation of CO₂ into epoxides to form cyclic carbonates, achieving high turnover frequencies under mild, solvent-free conditions. rsc.org
Furthermore, research is revisiting and improving upon established reactions. The Kumada cross-coupling of unactivated aryl chlorides can be achieved at room temperature using specific Ni(II) complexes. researchgate.net There is also significant interest in developing catalysts for the coupling of sp³-hybridized electrophiles, a long-standing challenge in cross-coupling chemistry. nih.gov Novel aminophenolate nickel complexes have shown activity in coupling alkyl electrophiles with alkyl Grignard reagents without undergoing β-hydride elimination, suggesting the operation of single-electron radical pathways. mdpi.com
| Catalytic Transformation | Catalyst System Example | Substrates | Key Finding |
| C-C Cross-Coupling | Two-coordinate Ni(II)-bis(amido) complex | Grignard reagents, organic halides | Mechanism involves observable Ni(I), Ni(II), and Ni(III) intermediates. scispace.comresearchgate.net |
| CO₂ Fixation | [Ni₂II(L)₂(Cl)₂]·2Cl⁻ | Epoxides, CO₂ | Efficient synthesis of cyclic carbonates under mild conditions. rsc.org |
| Alkyl-Alkyl Cross-Coupling | Aminophenolate Ni(II) complexes | Alkyl Grignard reagents, alkyl bromides | Avoidance of β-hydride elimination suggests radical pathways. mdpi.com |
| Kumada Coupling | [R-PNP]NiCl | Aryl chlorides, Grignard reagents | Active precursor for coupling reactions, including those with β-hydrogens. researchgate.net |
Integration with Photoredox and Electrochemistry for Sustainable Catalysis
A paradigm shift in nickel catalysis involves its merger with photoredox and electrochemical methods. chemrxiv.org These approaches use light or electricity to drive challenging steps in the catalytic cycle, such as reductive elimination, enabling reactions to proceed under mild conditions with high functional group tolerance. This strategy is particularly effective for nickel, given its propensity to participate in single-electron transfer processes. princeton.eduresearchgate.net
In photoredox/nickel dual catalysis, a photocatalyst, upon absorbing visible light, can generate a highly reducing or oxidizing species. This species can then interact with the nickel complex in the catalytic cycle. For instance, C–N bond formation, which is often thermodynamically unfavorable from Ni(II) amido complexes, can be "switched on" by a single-electron oxidation of the Ni(II) amido intermediate to a transient, highly reactive Ni(III) species, which then rapidly undergoes reductive elimination. princeton.eduresearchgate.net This strategy has been successfully applied to aryl amination using simple, ligand-free Ni(II) salts like NiCl₂. princeton.edu
Electrochemistry offers a complementary and powerful tool to control the oxidation state of the nickel catalyst directly. researchgate.netacs.org By applying an electrical potential, electrons can be precisely added or removed from the system, obviating the need for chemical reductants or oxidants. chemrxiv.org This has been demonstrated in the electrochemical cross-electrophile coupling of aryl halides and alkyl halides. researchgate.net Mechanistic studies suggest the in-situ formation of a Ni(II) aryl amido intermediate, which plays a crucial role in stabilizing the Ni(II)-aryl species to prevent side reactions and in activating the alkyl halide substrate. researchgate.net The integration of electrochemistry allows for the harmonious coexistence of both low-valent nickel species for oxidative addition and high-valent species for reductive elimination within the same reaction vessel. acs.org
| Method | Reaction Type | Role of Energy Input | Ni Oxidation States Involved |
| Photoredox Catalysis | Aryl Amination | Light-induced single-electron transfer to oxidize Ni(II) to Ni(III), promoting reductive elimination. princeton.eduresearchgate.net | Ni(II), Ni(III) |
| Electrochemistry | Cross-Electrophile Coupling | Cathodic reduction of Ni(II) to Ni(I)/Ni(0) for oxidative addition and anodic oxidation of Ni(II) to Ni(III) for reductive elimination. researchgate.netacs.org | Ni(0), Ni(I), Ni(II), Ni(III) |
| Photoredox Catalysis | C(sp²)-C(sp³) Coupling | Photosensitizer generates radicals which are captured by Ni(II) species, leading to a Ni(III) intermediate. acs.org | Ni(0), Ni(I), Ni(II), Ni(III) |
Applications in Materials Science (e.g., Precursors for Nanomaterials)
Beyond catalysis, nickel(II) amido chloride and related complexes are emerging as valuable precursors for the synthesis of advanced materials, particularly nickel-based nanoparticles. google.com The properties of nanomaterials, such as size, shape, and crystalline phase, are highly dependent on the synthesis conditions and the nature of the molecular precursor. google.commdpi.com
Nickel(II) amides can be readily converted into other precursors, such as nickel(II) alkoxides, through simple amide-alcohol exchange reactions. google.comosti.gov These well-defined molecular precursors, like [Ni(OAr)₂(py)ₓ], can then be decomposed under controlled conditions to produce nickel nanoparticles. For example, the thermal decomposition of specific nickel(II) aryloxide complexes has been used to generate Ni(0) nanoparticles with either hexagonal close-packed (hcp) or face-centered cubic (fcc) structures, which exhibit different magnetic properties. osti.gov
Simple nickel salts like nickel chloride are also widely used as precursors for nickel (Ni) and nickel oxide (NiO) nanoparticles. mdpi.comsemanticscholar.org In these syntheses, a reducing agent (e.g., hydrazine, sodium borohydride) and often a capping agent are employed to control the particle growth and prevent agglomeration. mdpi.com For instance, tris(hydrazine) nickel (II) chloride, formed from NiCl₂ and hydrazine, is a known intermediate in the formation of nickel nanoparticles. mdpi.com
Furthermore, metal-organic complexes containing nickel(II) and chloride ions can serve as single-source precursors for NiO nanoparticles. The thermal decomposition of a synthesized aqua(2-amino-6-methyl pyrimidine-4-ol and leucine)Ni(II) complex, prepared from NiCl₂·6H₂O, at 400 °C yielded pure, spherical NiO nanoparticles with a narrow size distribution of 10-18 nm. ikm.org.my This method offers a straightforward route to structurally well-defined nanomaterials with potential applications in catalysis, electronics, and antimicrobial agents. semanticscholar.orgikm.org.my
| Precursor Type | Nanomaterial Product | Synthesis Method | Key Feature of Method |
| Nickel(II) Amides/Alkoxides | Ni(0) Nanoparticles | Solution Precipitation / Thermal Decomposition | Control over crystalline phase (fcc vs. hcp) of Ni(0) nanoparticles. google.comosti.gov |
| Nickel(II) Chloride | Ni and NiO Nanoparticles | Chemical Reduction (e.g., with hydrazine) | Widely available precursor; properties tuned by reductants and capping agents. mdpi.comsemanticscholar.org |
| Ni(II) Organic Complex | NiO Nanoparticles | Single-Source Precursor Thermal Decomposition | Produces pure, uniform spherical nanoparticles. ikm.org.my |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
